(Z)-1-Chlorobut-2-ene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
4628-21-1 |
|---|---|
Molecular Formula |
C4H7Cl |
Molecular Weight |
90.55 g/mol |
IUPAC Name |
(Z)-1-chlorobut-2-ene |
InChI |
InChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2- |
InChI Key |
YTKRILODNOEEPX-IHWYPQMZSA-N |
SMILES |
CC=CCCl |
Isomeric SMILES |
C/C=C\CCl |
Canonical SMILES |
CC=CCCl |
Other CAS No. |
591-97-9 4628-21-1 |
Pictograms |
Flammable; Corrosive; Irritant |
Synonyms |
1-chloro-2-butene 2-butenyl chloride crotyl chloride |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of (Z)-1-Chlorobut-2-ene from cis-But-2-en-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of (Z)-1-chlorobut-2-ene, also known as cis-crotyl chloride, from its corresponding precursor, cis-but-2-en-1-ol (cis-crotyl alcohol). The conversion of allylic alcohols to allylic chlorides is a fundamental transformation in organic synthesis, pivotal for the introduction of a versatile chemical handle for further molecular elaboration in the development of pharmaceuticals and other fine chemicals. This document details the reaction mechanism, provides a robust experimental protocol, and presents key quantitative data. Particular emphasis is placed on the stereochemical control required to selectively synthesize the (Z)-isomer, a critical aspect for applications where specific stereochemistry is paramount.
Introduction
This compound is a valuable reagent and intermediate in organic synthesis, utilized in the construction of more complex molecules through nucleophilic substitution and coupling reactions. The stereochemical integrity of the double bond is often crucial for the desired biological activity or material properties of the final product. The synthesis of this compound from cis-but-2-en-1-ol presents a challenge in controlling the stereochemistry, as allylic systems are prone to rearrangements and isomerization. This guide focuses on a reliable method for this transformation, emphasizing the conditions that favor the retention of the cis configuration.
Reaction Mechanism and Stereochemical Considerations
The conversion of alcohols to alkyl chlorides is commonly achieved using thionyl chloride (SOCl₂). The mechanism of this reaction, particularly with allylic alcohols, is highly dependent on the reaction conditions, which dictates the stereochemical outcome.
The reaction proceeds through the formation of an intermediate alkyl chlorosulfite. In the presence of a base such as pyridine, the reaction typically follows an Sₙ2 pathway, leading to an inversion of configuration at the stereocenter. However, for the synthesis of this compound from cis-but-2-en-1-ol, retention of the double bond geometry is desired. This is achieved through an Sₙi (Substitution Nucleophilic internal) or Sₙi' mechanism, which is favored in the absence of a base and in non-polar, non-coordinating solvents.
In the Sₙi mechanism, the chlorine atom is delivered from the chlorosulfite intermediate to the same face from which the leaving group departs, resulting in retention of configuration. In the case of allylic systems, an Sₙi' mechanism can also occur, where the nucleophile attacks the γ-carbon of the allylic system. Careful control of reaction conditions is therefore essential to favor the desired Sₙi pathway and minimize competing reactions.
Figure 1: Proposed Sₙi reaction pathway for the synthesis of this compound.
Experimental Protocol
The following protocol is adapted from the work of Hatch and Nesbitt and is optimized for the synthesis of this compound with high stereochemical fidelity.[1]
Materials:
-
cis-But-2-en-1-ol (cis-crotyl alcohol)
-
Thionyl chloride (SOCl₂), redistilled
-
Anhydrous diethyl ether
-
Anhydrous calcium chloride
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Distillation apparatus
Procedure:
-
Reaction Setup: A 500 mL three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Charging the Flask: 72.1 g (1.0 mol) of cis-but-2-en-1-ol is placed in the flask along with 100 mL of anhydrous diethyl ether.
-
Addition of Thionyl Chloride: The flask is cooled in an ice-water bath, and 131 g (1.1 mol) of redistilled thionyl chloride is added dropwise from the dropping funnel over a period of 2-3 hours with continuous stirring. The temperature of the reaction mixture should be maintained below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred for an additional 2 hours. The completion of the reaction can be monitored by the cessation of HCl gas evolution.
-
Work-up: The reaction mixture is carefully poured into 200 mL of ice-cold water. The organic layer is separated, and the aqueous layer is extracted twice with 50 mL portions of diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with water.
-
Drying and Solvent Removal: The ethereal solution is dried over anhydrous calcium chloride. The drying agent is removed by filtration, and the diethyl ether is carefully removed by distillation at atmospheric pressure.
-
Purification: The crude this compound is purified by fractional distillation. The fraction boiling at 84-85 °C is collected.
Figure 2: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound from cis-but-2-en-1-ol.
| Parameter | Value | Reference |
| Starting Material | cis-But-2-en-1-ol | |
| Reagent | Thionyl Chloride (SOCl₂) | |
| Solvent | Anhydrous Diethyl Ether | |
| Reaction Temperature | 0-10 °C (addition), Room Temp. | [1] |
| Reaction Time | 4-5 hours | [1] |
| Yield | ~75% | [1] |
| Boiling Point of Product | 84-85 °C | |
| Purity of (Z)-isomer | >95% | [1] |
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
| Property | Value |
| Molecular Formula | C₄H₇Cl |
| Molecular Weight | 90.55 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 84.1 °C |
| Density (20°C) | 0.9246 g/mL |
| Refractive Index (n²⁰/D) | 1.4390 |
Spectroscopic data is crucial for confirming the cis stereochemistry.
-
¹H NMR (CDCl₃, 400 MHz): δ 5.75-5.85 (m, 1H, =CH), 5.55-5.65 (m, 1H, =CH), 4.10 (d, J=7.2 Hz, 2H, CH₂Cl), 1.70 (d, J=6.8 Hz, 3H, CH₃). The coupling constant between the vinylic protons is a key indicator of the cis configuration.
-
¹³C NMR (CDCl₃, 100 MHz): δ 130.5, 125.8, 45.2, 17.6.
-
IR (neat, cm⁻¹): ~3030 (C-H, sp²), ~2920 (C-H, sp³), ~1655 (C=C), ~730 (C-Cl).
Safety Considerations
-
Thionyl chloride (SOCl₂) is highly corrosive and toxic. It reacts violently with water to produce toxic gases (HCl and SO₂). All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
Diethyl ether is extremely flammable. All operations should be performed away from ignition sources.
-
The reaction evolves hydrogen chloride gas, which is corrosive and toxic. A proper gas trap should be used.
Conclusion
The synthesis of this compound from cis-but-2-en-1-ol with high stereochemical purity is achievable through the careful application of thionyl chloride in a non-coordinating solvent and in the absence of a base. This method, which favors the Sₙi mechanism, provides a reliable route to this important synthetic intermediate. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
An In-depth Technical Guide to (Z)-1-Chlorobut-2-ene: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-1-Chlorobut-2-ene, also known as cis-crotyl chloride, is a reactive organochlorine compound with significant applications as an intermediate in organic synthesis. Its stereochemistry plays a crucial role in the outcome of chemical transformations, making a thorough understanding of its properties and synthesis essential for its effective use. This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. Detailed methodologies for its synthesis via the hydrochlorination of 1,3-butadiene (B125203) and subsequent analytical characterization are presented.
Chemical Identity and Physical Properties
This compound is the cis isomer of 1-chlorobut-2-ene. Its fundamental properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | (2Z)-1-chlorobut-2-ene[1] |
| Synonyms | cis-1-Chloro-2-butene, cis-Crotyl chloride[1][2] |
| CAS Number | 4628-21-1[2][3] |
| Molecular Formula | C4H7Cl[2][3] |
| Molecular Weight | 90.55 g/mol [1][2] |
| Canonical SMILES | C/C=C\CCl[2] |
| InChI | InChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2-[1] |
| InChIKey | YTKRILODNOEEPX-IHWYPQMZSA-N[1] |
| Physical Property | Value | Reference |
| Melting Point | -96 °C (estimate) | [2] |
| Boiling Point | 69.71 °C (estimate) | [3] |
| Density | 1.423 g/cm³ | [2] |
| Refractive Index | 1.4365 | [2] |
| Vapor Pressure | 80.6 mmHg at 25°C | [2] |
Chemical Properties and Reactivity
This compound is a reactive alkylating agent due to the presence of the allylic chloride. It participates in various nucleophilic substitution reactions. The stereochemistry of the double bond is a key feature, influencing the stereochemical outcome of its reactions.
The primary route to this compound is the hydrochlorination of 1,3-butadiene. This reaction proceeds via an electrophilic addition mechanism, leading to a mixture of products. The formation of this compound is favored under conditions of kinetic control, typically at lower temperatures.[4] The reaction yields a mixture of (E)- and this compound (the 1,4-addition products) and 3-chlorobut-1-ene (the 1,2-addition product).[4]
Experimental Protocols
Synthesis of this compound via Hydrochlorination of 1,3-Butadiene
This protocol describes a general procedure for the synthesis of a mixture of chlorobutene isomers, with conditions favoring the formation of the 1,4-addition products, including the (Z)-isomer.
Materials:
-
1,3-Butadiene
-
Concentrated Hydrochloric Acid
-
Anhydrous Calcium Chloride
-
Ice-salt bath
-
Gas dispersion tube
-
Three-necked round-bottom flask
-
Condenser (with a drying tube)
-
Magnetic stirrer
-
Fractional distillation apparatus
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube reaching below the surface of the liquid, and a condenser protected by a drying tube.
-
Cool the flask in an ice-salt bath to a temperature between -5 °C and 0 °C.
-
Place a measured amount of concentrated hydrochloric acid into the flask.
-
Slowly bubble a stream of 1,3-butadiene gas through the cold, stirred hydrochloric acid. The reaction is exothermic and the temperature should be carefully monitored and maintained at low temperatures to favor the kinetically controlled 1,4-addition product.[4]
-
After the addition is complete, continue stirring for a short period at the same temperature.
-
Allow the reaction mixture to warm to room temperature and then transfer it to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with cold water, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and a final wash with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent. The resulting liquid is a mixture of chlorobutene isomers.
Purification by Fractional Distillation
The separation of the this compound from the other isomers can be achieved by fractional distillation.[5]
Procedure:
-
Set up a fractional distillation apparatus with an efficient fractionating column.
-
Carefully distill the crude mixture of chlorobutene isomers.
-
Collect the fractions based on their boiling points. This compound has a slightly lower boiling point than its (E)-isomer.
Analytical Characterization
The composition of the product mixture and the purity of the isolated this compound can be determined using the following analytical techniques.
Gas Chromatography (GC):
-
Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for separating volatile organic compounds (e.g., a non-polar or medium-polarity column).[6]
-
Sample Preparation: Dilute a small sample of the product mixture in a suitable solvent (e.g., dichloromethane).
-
Analysis: Inject the sample into the GC and run a temperature program to separate the different chlorobutene isomers based on their boiling points and interactions with the stationary phase.[6] The relative peak areas can be used to determine the ratio of the isomers in the mixture.
Spectroscopic Analysis: The identity and structure of this compound can be confirmed by spectroscopic methods.
| Spectroscopic Data | This compound |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 129.7 (C2), 126.2 (C3), 39.2 (C1), 12.7 (C4)[4] |
| Infrared (IR) Spectroscopy (cm⁻¹) | 3080-2980 (alkenyl C-H stretch), 1640 (C=C stretch), 610 (C-Cl stretch)[4] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 90 (³⁵Cl) and 92 (³⁷Cl) in a ~3:1 ratio. Base Peak: m/z 55 (allylic cleavage)[4] |
Visualizations
Caption: Synthesis of chlorobutene isomers from 1,3-butadiene.
Caption: Workflow for the purification and analysis of this compound.
Safety and Handling
This compound is a flammable and corrosive liquid. It is harmful if swallowed or inhaled and causes skin irritation. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly sealed container in a cool, dry place.
Applications
This compound is a valuable intermediate in organic synthesis.[4] Its bifunctional nature (a double bond and a reactive chloride) allows for a wide range of subsequent chemical modifications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals where the specific cis-stereochemistry is required.[4]
References
Spectroscopic Profile of (Z)-1-Chlorobut-2-ene: A Technical Guide
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth spectroscopic analysis of (Z)-1-Chlorobut-2-ene, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.
Introduction
This compound, also known as cis-1-chloro-2-butene, is a volatile, chlorinated alkene with significant applications in organic synthesis. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural confirmation. This guide presents a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data, supplemented with experimental protocols and structural visualizations.
Spectroscopic Data
The spectroscopic data for this compound is summarized in the following tables. This information is critical for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound, including the connectivity of atoms and the stereochemistry of the double bond.
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 | 3.92 | Doublet (d) | 6.8 |
| H2 | 5.45 | Multiplet (m) | 10.2 (H2-H3) |
| H3 | 5.45 | Multiplet (m) | 10.2 (H2-H3) |
| H4 | 1.61 | Triplet (t) | 7.1 |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C1 | 39.2 |
| C2 | 129.7 |
| C3 | 126.2 |
| C4 | 12.7 |
Solvent: CDCl₃, Frequency: 100 MHz[1]
The coupling constant of 10.2 Hz between the vinyl protons (H2 and H3) is characteristic of a cis-configuration, confirming the (Z)-isomer.[1]
Caption: Molecular structure of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for this compound are detailed below.
Table 3: IR Absorption Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=C Stretch | 1640 | Medium |
| C-Cl Stretch | 610 | Strong |
| Alkenyl C-H Stretch | 2980–3080 | Medium |
The C=C stretching frequency at 1640 cm⁻¹ is characteristic of a cis-disubstituted alkene.[1] The strong absorption at 610 cm⁻¹ corresponds to the C-Cl stretching vibration.[1]
Caption: Key IR absorptions of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule upon ionization.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion | Relative Abundance |
| 90/92 | [M]⁺ | Moderate (3:1 ratio) |
| 55 | [C₄H₇]⁺ | 100% (Base Peak) |
| 49/51 | [CH₂Cl]⁺ | Moderate (3:1 ratio) |
The molecular ion peaks are observed at m/z 90 and 92, corresponding to the presence of the ³⁵Cl and ³⁷Cl isotopes in their natural 3:1 abundance ratio.[1] The base peak at m/z 55 results from the loss of a chlorine radical.[1]
Caption: Mass spectrometry fragmentation of this compound.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound. Specific instrument parameters may need to be optimized.
NMR Spectroscopy
-
Sample Preparation:
-
Due to the volatile nature of this compound, sample preparation should be conducted in a well-ventilated fume hood.
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube and cap it securely.
-
-
Data Acquisition:
-
The NMR spectra are acquired on a 400 MHz spectrometer.
-
For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.
-
IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR) is a suitable technique for liquid samples like this compound, requiring minimal sample preparation.
-
Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.
-
The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile compounds like this compound.
-
Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into the GC system. The GC column separates the compound from any impurities before it enters the mass spectrometer.
-
-
Data Acquisition:
-
Use electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
The mass analyzer scans a range of m/z values to detect the molecular ion and fragment ions.
-
Conclusion
The spectroscopic data and protocols presented in this guide provide a comprehensive framework for the analysis of this compound. The distinct NMR, IR, and MS fingerprints are invaluable for the unambiguous identification and characterization of this important chemical intermediate. Adherence to the outlined experimental procedures will ensure the acquisition of high-quality, reproducible spectroscopic data.
References
Stereospecific Synthesis of (Z)-1-Chlorobut-2-ene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary stereospecific methodologies for the synthesis of (Z)-1-Chlorobut-2-ene, a crucial intermediate in the pharmaceutical and agrochemical industries. The document provides a comparative analysis of the hydrochlorination of 1,3-butadiene (B125203) and the stereospecific conversion of (Z)-but-2-en-1-ol, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations.
Executive Summary
The stereospecific synthesis of this compound, also known as (Z)-crotyl chloride, is a critical process for the construction of complex molecules with defined stereochemistry. The two principal methods discussed herein are the kinetically controlled hydrochlorination of 1,3-butadiene and the stereospecific chlorination of (Z)-but-2-en-1-ol. While the former offers a direct route from a readily available feedstock, it typically yields a mixture of isomers requiring careful control of reaction conditions to maximize the desired (Z)-isomer. The latter approach provides a more direct and potentially more stereospecific route, contingent on the availability of the corresponding Z-allylic alcohol. This guide aims to provide the necessary technical details to enable researchers to select and implement the most suitable synthetic strategy for their specific needs.
Hydrochlorination of 1,3-Butadiene
The reaction of hydrogen chloride with 1,3-butadiene is a classic example of a reaction that can be directed towards different products based on kinetic versus thermodynamic control. The formation of this compound is favored under conditions of kinetic control.
Reaction Mechanism and Stereoselectivity
The hydrochlorination of 1,3-butadiene proceeds through an allylic carbocation intermediate. Protonation of one of the double bonds leads to a resonance-stabilized carbocation. At lower temperatures, the reaction is under kinetic control, and the product distribution is determined by the relative rates of formation of the different isomers. The 1,2-addition product, 3-chloro-1-butene (B1220285), and the 1,4-addition products, (Z)- and (E)-1-chlorobut-2-ene, are all formed. The use of a polar solvent like acetic acid and a cuprous chloride catalyst can favor the formation of the 1,4-adducts, with lower temperatures promoting the formation of the less stable (Z)-isomer.
Experimental Protocol: Kinetically Controlled Hydrochlorination
This protocol is designed to maximize the yield of the (Z)-isomer.
Materials:
-
1,3-Butadiene
-
Hydrogen Chloride (gas)
-
Cuprous Chloride (CuCl)
-
Glacial Acetic Acid
-
Ice-salt bath
-
Anhydrous Sodium Bicarbonate
-
Anhydrous Magnesium Sulfate
-
Dry, inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a three-necked flask equipped with a gas inlet tube, a dry ice condenser, and a mechanical stirrer, dissolve cuprous chloride (0.1 eq) in glacial acetic acid under an inert atmosphere.
-
Cool the solution to -20 °C using an ice-salt bath.
-
Condense a known amount of 1,3-butadiene (1.0 eq) into the cooled reaction vessel.
-
Slowly bubble hydrogen chloride gas (1.1 eq) through the stirred solution, maintaining the temperature between -20 °C and -15 °C.
-
Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, carefully quench the reaction by pouring it into a slurry of ice and anhydrous sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.
-
The crude product is a mixture of chlorobutene isomers. Isolate this compound by fractional distillation under reduced pressure.
| Parameter | Value | Reference |
| Temperature | -20 °C to -15 °C | [General Knowledge] |
| Catalyst | Cuprous Chloride | [1] |
| Solvent | Glacial Acetic Acid | [General Knowledge] |
| Typical Z:E Ratio | Varies, Z-isomer favored | [1] |
| Overall Yield | Moderate | [General Knowledge] |
Isomerization of 3-Chloro-1-butene
An alternative approach to obtain a mixture containing this compound is the catalyzed isomerization of the readily available 3-chloro-1-butene.
Reaction Overview
Heating 3-chloro-1-butene in the presence of a catalyst, such as cuprous chloride, in a polar aprotic solvent like dimethylformamide, leads to an equilibrium mixture of 3-chloro-1-butene and both (Z)- and (E)-1-chlorobut-2-ene.[1] The (Z)-isomer can then be isolated by fractional distillation.
References
An In-depth Technical Guide to the Stability and Storage of (Z)-1-Chlorobut-2-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (Z)-1-chlorobut-2-ene, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Understanding the stability profile of this compound is critical for ensuring its integrity, minimizing degradation, and maintaining safety in research and development settings.
Core Stability Profile
This compound is a moderately stable compound.[1] Its stability is primarily influenced by its stereochemistry and its nature as an allylic chloride. The cis geometry of the Z-isomer introduces steric hindrance that can affect its reactivity and stability compared to its trans counterpart.[1]
Isomeric Stability and Interconversion
1-chlorobut-2-ene exists as two stereoisomers, (Z) and (E), and a regioisomer, 3-chlorobut-1-ene. The thermodynamic stability of these isomers follows the order: (E)-1-chlorobut-2-ene > this compound > 3-chlorobut-1-ene.[1] The greater stability of the (E)-isomer is attributed to reduced steric hindrance.[1]
Under thermal stress, these isomers can interconvert. For instance, at 80°C, an equilibrium mixture is formed containing approximately 45% this compound, 40% (E)-1-chlorobut-2-ene, and 15% 3-chlorobut-1-ene.[1] This isomerization is a critical consideration for reactions conducted at elevated temperatures and for the long-term storage of the pure (Z)-isomer.
Decomposition Pathways
As an allylic chloride, this compound is susceptible to nucleophilic substitution and elimination reactions.[1] The allylic position of the chlorine atom facilitates the formation of a resonance-stabilized allylic carbocation, making it more reactive than its vinylic isomer, 3-chlorobut-1-ene.[1][2]
A primary decomposition pathway is hydrolysis, which can occur in the presence of water to yield a mixture of allylic alcohols.[3] Other nucleophiles can also displace the chloride ion.[4] Additionally, under basic conditions, dehydrohalogenation can occur.
Factors Influencing Stability
-
Temperature: Elevated temperatures can promote isomerization to the more stable (E)-isomer and accelerate decomposition.[1] Low reaction temperatures (55–65°C) are favored during synthesis to minimize thermal randomization.[1]
-
Light: While not explicitly documented for this specific compound in the provided results, allylic halides are often sensitive to light, which can initiate radical-mediated decomposition pathways.
-
Incompatible Materials: this compound is incompatible with strong oxidizing agents.[5] Contact with these materials should be avoided.
-
Moisture: The presence of water can lead to hydrolysis.[3]
Quantitative Data
The following tables summarize key quantitative data regarding the physicochemical properties and stability of 1-chlorobut-2-ene isomers.
Table 1: Physicochemical Properties of 1-Chlorobut-2-ene Isomers
| Property | This compound | (E)-1-Chlorobut-2-ene |
| CAS Number | 4628-21-1[6][7][8] | 4894-61-5[9][10][11][12][13] |
| Molecular Formula | C₄H₇Cl[1][6][7][14] | C₄H₇Cl[9][10][11][12][13] |
| Molecular Weight | 90.55 g/mol [1][10][14] | 90.55 g/mol [10][12][15] |
| Boiling Point | 84.1°C | 84.8°C |
| Melting Point | -96°C (estimate)[7][14][16] | -65°C |
| Density | 0.9246 g/mL at 20°C | 0.9295 g/mL at 20°C |
| Refractive Index | 1.4390 (at 20°C) | 1.4350 (at 20°C) |
Table 2: Relative Stability and Isomerization Data
| Isomer | Relative Thermodynamic Stability | Equilibrium Composition at 80°C[1] |
| (E)-1-Chlorobut-2-ene | High[1] | ~40% |
| This compound | Moderate[1] | ~45% |
| 3-Chlorobut-1-ene | Low[1] | ~15% |
Recommended Storage and Handling
Proper storage and handling are essential to maintain the quality and safety of this compound.
Storage Conditions
-
Temperature: Store in a cool place.[5] A storage temperature of 0-6°C is recommended. For enhanced stability, storage at -20°C, similar to other allylic chlorides, can be considered.[17]
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[9]
-
Atmosphere: While not specified, storage under an inert atmosphere (e.g., nitrogen or argon) is a good practice for reactive intermediates to prevent degradation from atmospheric oxygen or moisture.
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[9] The compound is highly flammable.[5] Take precautionary measures against static discharge.[9]
Handling Precautions
-
Use in a well-ventilated area or outdoors.
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[9]
-
Wash hands and face thoroughly after handling.[9]
Experimental Protocols
Protocol: Isothermal Stability Assessment of this compound
-
Sample Preparation: Aliquot purified this compound into several amber glass vials with PTFE-lined screw caps. A subset of vials may include a proposed stabilizer (e.g., propylene (B89431) oxide, often used for allyl chloride).[17] A headspace of inert gas (e.g., argon) is introduced before sealing.
-
Storage Conditions: Place the vials in temperature-controlled chambers at various temperatures (e.g., 4°C, 25°C, and 40°C). A parallel set of samples can be exposed to controlled UV/Vis light to assess photostability.
-
Time Points: Withdraw vials for analysis at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analytical Method:
-
Dilute the samples in a suitable solvent (e.g., chloroform-d (B32938) for NMR or a volatile solvent for GC).
-
Analyze the samples using Gas Chromatography with Flame Ionization Detection (GC-FID) to quantify the percentage of this compound, (E)-1-chlorobut-2-ene, 3-chlorobut-1-ene, and any new degradation products.
-
Confirm the identity of the major components and degradation products using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the isomeric ratio and the formation of byproducts.[1]
-
-
Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. Determine the rate of degradation and isomerization.
Visualizations
The following diagrams illustrate key relationships and pathways related to the stability of this compound.
Caption: Isomerization equilibrium of 1-chlorobut-2-ene.
Caption: Simplified hydrolysis pathway of this compound.
Caption: Experimental workflow for stability assessment.
Conclusion
This compound is a valuable chemical intermediate with moderate stability. Its propensity to isomerize to the more stable (E)-form, particularly at elevated temperatures, and its susceptibility to nucleophilic substitution and hydrolysis necessitate careful handling and storage. To preserve the integrity and purity of this compound, it is imperative to store it at low temperatures (0-6°C or below), in tightly sealed containers, protected from light and moisture, and away from incompatible substances. Adherence to these conditions will ensure its successful application in research and development while maintaining a safe laboratory environment.
References
- 1. This compound | 4628-21-1 | Benchchem [benchchem.com]
- 2. Ch 10: Allylic systems [chem.ucalgary.ca]
- 3. Solved 6. 1-Chloro-2-butene undergoes hydrolysis in warm | Chegg.com [chegg.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound CAS#: 4628-21-1 [m.chemicalbook.com]
- 8. 2-Butene, 1-chloro-, (2Z)- | C4H7Cl | CID 5463237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemicalbook.com [chemicalbook.com]
- 10. (E)-1-Chlorobut-2-ene | 4894-61-5 [chemicalbook.com]
- 11. (E)-1-chlorobut-2-ene [webbook.nist.gov]
- 12. (E)-1-chlorobut-2-ene [webbook.nist.gov]
- 13. (2E)-1-Chloro-2-butene | C4H7Cl | CID 637923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. lookchem.com [lookchem.com]
- 15. (E)-1-chlorobut-2-ene (CAS 4894-61-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. chembk.com [chembk.com]
- 17. Allyl chloride, 98%, stab. with propylene oxide, Thermo Scientific Chemicals 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Reactivity Profile of cis-1-Chlorobut-2-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-1-Chlorobut-2-ene is a reactive allylic halide that serves as a versatile intermediate in organic synthesis. Its reactivity is characterized by a dynamic interplay of nucleophilic substitution (SN1, SN2, and SN2') and elimination (E2) pathways, largely dictated by reaction conditions such as the nature of the nucleophile, solvent polarity, and temperature. A hallmark of its reactivity is the propensity to undergo allylic rearrangement, leading to the formation of isomeric products. This guide provides a comprehensive overview of the synthesis, key reactions, and mechanistic underpinnings of cis-1-chlorobut-2-ene's reactivity, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms.
Introduction
cis-1-Chlorobut-2-ene, an organochloride with the chemical formula C4H7Cl, is a constitutional isomer of crotyl chloride.[1] The presence of a chlorine atom adjacent to a carbon-carbon double bond confers significant reactivity, making it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.[2] Understanding the factors that govern its reaction pathways is crucial for controlling product distribution and achieving desired synthetic outcomes. This technical guide delves into the core aspects of its reactivity profile, with a focus on nucleophilic substitution and elimination reactions.
Synthesis of cis-1-Chlorobut-2-ene
The stereoselective synthesis of cis-1-chlorobut-2-ene is typically achieved through the chlorination of the corresponding cis-2-buten-1-ol (B1594861). Common chlorinating agents include triphenylphosphine (B44618) in carbon tetrachloride or oxalyl chloride.[3][4] An alternative route involves the hydrochlorination of 1,3-butadiene, which often yields a mixture of isomers, including 3-chloro-1-butene (B1220285) (the kinetic product) and 1-chloro-2-butene (B1196595) (the thermodynamic product).[5] Controlling the cis/trans ratio in this case requires careful manipulation of reaction temperature and time.[5]
Experimental Protocol: Synthesis from cis-2-Buten-1-ol
This protocol is adapted from established procedures for the conversion of allylic alcohols to allylic chlorides.
Materials:
-
cis-2-Buten-1-ol
-
Triphenylphosphine (PPh3)
-
Carbon tetrachloride (CCl4)
-
Anhydrous diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous diethyl ether.
-
Cool the solution in an ice bath and slowly add cis-2-buten-1-ol with continuous stirring.
-
To this mixture, add carbon tetrachloride dropwise, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure cis-1-chlorobut-2-ene.
Nucleophilic Substitution Reactions
cis-1-Chlorobut-2-ene readily undergoes nucleophilic substitution reactions through both SN1 and SN2 mechanisms. The choice of pathway is highly dependent on the reaction conditions.
SN1 Reactivity and Allylic Rearrangement
Under conditions that favor an SN1 mechanism (e.g., in the presence of a weak nucleophile and a polar protic solvent like ethanol (B145695) or water), cis-1-chlorobut-2-ene ionizes to form a resonance-stabilized allylic carbocation.[6][7][8] This carbocation has two resonance contributors, allowing the nucleophile to attack at either the α-carbon (C1) or the γ-carbon (C3).
Attack at the α-carbon results in the direct substitution product, cis-2-buten-1-ol, while attack at the γ-carbon leads to the rearranged product, 3-buten-2-ol.[3][9] The mixture of these two products is a common outcome in the solvolysis of 1-chlorobut-2-ene.[3]
SN2 and SN2' Reactivity
With strong nucleophiles and in polar aprotic solvents, which favor the SN2 mechanism, direct backside attack on the α-carbon can occur, leading to the formation of cis-2-buten-1-ol with inversion of configuration (though in this achiral substrate, this is not stereochemically observable).[10]
Concurrently, the nucleophile can also attack the γ-carbon in a concerted fashion, displacing the chloride ion and causing a shift of the double bond. This is known as the SN2' mechanism.[7][8] The SN2' pathway is often competitive with the SN2 pathway for allylic halides.
Quantitative Data on Nucleophilic Substitution
| Reaction Condition | Nucleophile | Predominant Mechanism | Expected Major Product(s) |
| Polar protic solvent (e.g., H2O, EtOH), weak nucleophile | H2O, EtOH | SN1 | Mixture of cis-2-buten-1-ol and 3-buten-2-ol |
| Polar aprotic solvent (e.g., Acetone, DMF), strong nucleophile | OH-, CN- | SN2 / SN2' | Mixture of cis-2-buten-1-ol and 3-buten-2-ol |
| Gilman Reagent (Organocuprate) | R2CuLi | SN2 | C-C coupled product (direct substitution)[11][12] |
Table 1: Summary of Nucleophilic Substitution Pathways and Expected Products.
Experimental Protocol: Kinetic Study of Solvolysis
This protocol is adapted from standard procedures for studying the solvolysis of alkyl halides and can be used to determine the reaction order and rate constant for the solvolysis of cis-1-chlorobut-2-ene.[5][13]
Materials:
-
cis-1-Chlorobut-2-ene
-
Ethanol/water solvent mixtures (e.g., 50:50, 60:40 by volume)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)
-
Bromothymol blue indicator
-
Acetone
-
Burette, pipettes, Erlenmeyer flasks, stopwatch, constant temperature bath.
Procedure:
-
Reaction Setup: In an Erlenmeyer flask, prepare the desired ethanol/water solvent mixture. Add a few drops of bromothymol blue indicator.
-
Initiation: Prepare a stock solution of cis-1-chlorobut-2-ene in a small amount of acetone. To start the reaction, rapidly add a known volume of the stock solution to the solvent mixture and start the stopwatch immediately.
-
Titration: The solvolysis reaction produces HCl, which will cause the indicator to change from blue (basic/neutral) to yellow (acidic). Add a small, precise volume of the standardized NaOH solution from a burette to turn the solution back to blue.
-
Data Collection: Record the time it takes for the solution to turn yellow again. Immediately add another aliquot of NaOH and record the time for the color change. Repeat this process for several intervals.
-
Data Analysis: The rate of the reaction can be determined by plotting the concentration of the reacted alkyl halide (calculated from the amount of NaOH added) versus time. The order of the reaction can be determined by plotting ln[R-Cl] vs. time (for first-order) or 1/[R-Cl] vs. time (for second-order).
Elimination Reactions
Under strongly basic conditions, cis-1-chlorobut-2-ene can undergo elimination reactions, primarily through the E2 mechanism, to yield 1,3-butadiene.[5] The use of a sterically hindered base, such as potassium tert-butoxide, strongly favors elimination over substitution.[14][15][16]
E2 Mechanism
The E2 mechanism is a concerted, one-step process where the base abstracts a proton from the β-carbon, and the leaving group departs simultaneously, forming a double bond. For the E2 reaction to occur efficiently, the β-hydrogen and the leaving group should ideally be in an anti-periplanar conformation.[17]
| Base | Steric Hindrance | Expected Major Pathway |
| Sodium hydroxide (NaOH) | Low | Competition between SN2/SN2' and E2 |
| Potassium tert-butoxide (KOtBu) | High | E2 |
Table 2: Influence of Base on the Reaction Pathway.
Experimental Protocol: Elimination Reaction and Product Analysis
This protocol outlines a general procedure for carrying out an elimination reaction of cis-1-chlorobut-2-ene and analyzing the products.
Materials:
-
cis-1-Chlorobut-2-ene
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, gas chromatograph (GC).
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in anhydrous tert-butanol.
-
Add cis-1-chlorobut-2-ene to the solution and reflux the mixture for a specified time.
-
Monitor the reaction by GC to observe the disappearance of the starting material and the formation of products.
-
After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Analyze the product mixture by gas chromatography to determine the relative amounts of any remaining starting material, substitution products, and the desired elimination product (1,3-butadiene).
Gas Chromatography (GC) Analysis:
-
Column: A non-polar or moderately polar capillary column (e.g., DB-5 or DB-624) is suitable for separating the volatile components.[18][19]
-
Injector and Detector Temperature: Typically set around 200-250 °C.
-
Oven Program: An initial temperature of around 40 °C, held for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature of around 150 °C.
-
Identification: Peaks can be identified by comparing their retention times to those of authentic standards of cis-1-chlorobut-2-ene, cis-2-buten-1-ol, 3-buten-2-ol, and 1,3-butadiene. Confirmation can be achieved using GC-Mass Spectrometry (GC-MS).
Conclusion
The reactivity of cis-1-chlorobut-2-ene is a nuanced subject of significant interest in synthetic organic chemistry. Its behavior is a delicate balance between competing nucleophilic substitution (SN1, SN2, SN2') and elimination (E2) pathways. The formation of a resonance-stabilized allylic cation in polar protic media leads to a mixture of direct and rearranged substitution products. In contrast, strong, unhindered nucleophiles can promote a mixture of SN2 and SN2' reactions, while sterically bulky bases favor E2 elimination to form the conjugated diene. A thorough understanding of these competing pathways, guided by the principles and experimental approaches outlined in this guide, is essential for harnessing the synthetic potential of this versatile building block in research and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 3-BUTEN-2-OL(598-32-3) 1H NMR [m.chemicalbook.com]
- 3. CIS-2-BUTEN-1-OL(4088-60-2) 13C NMR [m.chemicalbook.com]
- 4. 2-Buten-1-ol(504-61-0) 13C NMR [m.chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. theochem.mercer.edu [theochem.mercer.edu]
- 7. chembk.com [chembk.com]
- 8. Gas Chromatography – Short Stories in Instrumental Analytical Chemistry [pressbooks.bccampus.ca]
- 9. gauthmath.com [gauthmath.com]
- 10. studylib.net [studylib.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. amherst.edu [amherst.edu]
- 14. askfilo.com [askfilo.com]
- 15. Solved 1. The compound below can undergo elimination when | Chegg.com [chegg.com]
- 16. askfilo.com [askfilo.com]
- 17. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 18. jackwestin.com [jackwestin.com]
- 19. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
An In-depth Technical Guide to the Discovery and Historical Synthesis of (Z)-1-Chlorobut-2-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-1-Chlorobut-2-ene, a member of the allylic halide family, is a valuable reagent and intermediate in organic synthesis. Its stereochemistry and reactive chlorine atom make it a versatile building block for the introduction of the crotyl group in a stereocontrolled manner, a structural motif present in numerous natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for this compound, complete with detailed experimental protocols, quantitative data, and visualizations of key chemical pathways.
Historical Perspective
The history of this compound is intrinsically linked to the broader study of "crotyl chloride," a term historically used to describe a mixture of its isomers. Early investigations in the mid-20th century focused on the synthesis and characterization of these isomeric mixtures, with the specific isolation and stereochemical assignment of the (Z)-isomer evolving over time.
A pivotal moment in the synthesis of crotyl chloride isomers was the investigation into the hydrochlorination of 1,3-butadiene (B125203). Early patents from the 1950s describe the use of copper(I) chloride catalysts in this reaction.[1] Seminal work by Kharasch, Kritchevsky, and Mayo in 1937 on the addition of hydrogen halides to dienes laid the mechanistic groundwork for understanding the formation of both 1,2- and 1,4-addition products. The 1,4-addition of hydrogen chloride to 1,3-butadiene yields a mixture of (E)- and this compound, while the 1,2-addition product is 3-chlorobut-1-ene.[2]
A significant contribution to the specific preparation of the cis (Z) and trans (E) isomers of crotyl chloride was made by Lewis F. Hatch and his group in the 1950s. Their work on allylic chlorides provided some of the first detailed methods for the preparation and characterization of these distinct isomers.
Another key development was the discovery of the isomerization of 3-chlorobut-1-ene to the thermodynamically more stable 1-chlorobut-2-ene isomers. This process, often catalyzed by cuprous chloride, provided an alternative route to obtaining the desired crotyl chloride mixture.
Synthetic Methodologies and Experimental Protocols
The synthesis of this compound can be approached through several key historical methods. Below are detailed protocols for the primary synthetic routes, providing a practical guide for laboratory preparation.
Hydrochlorination of 1,3-Butadiene
This method, a cornerstone in the industrial production of crotyl chloride, yields a mixture of isomers. The proportion of the (Z)-isomer is influenced by reaction conditions.
Experimental Protocol (Adapted from US Patent 3,055,954)
-
Materials:
-
1,3-Butadiene
-
Hydrogen Chloride (gas)
-
Cuprous Chloride (CuCl)
-
Acetic Acid (glacial)
-
3-Chloro-1-butene (B1220285) (for controlled reaction medium)
-
-
Procedure:
-
To a reaction vessel equipped with a gas inlet, stirrer, and temperature control, add glacial acetic acid.
-
Add cuprous chloride to the acetic acid to act as a catalyst. The patent suggests an amount of about 0.5% to 1% by weight based on the weight of the acetic acid.
-
Introduce a controlled amount of 3-chloro-1-butene to the reaction medium. The patent specifies a mole ratio of 3-chloro-1-butene to 1,3-butadiene of from about 1:3 to about 1:4 to suppress the formation of the undesired 3-chloro-1-butene isomer.
-
Maintain the reaction temperature in the range of 55°C to 65°C.
-
Simultaneously, introduce gaseous 1,3-butadiene and hydrogen chloride into the reaction mixture. A molar ratio of approximately 1 mole of hydrogen chloride per mole of 1,3-butadiene is recommended.
-
After the reaction is complete, the mixture is worked up by adding water to separate the organic and aqueous layers.
-
The organic layer, containing the chlorobutene isomers, is then subjected to fractional distillation to separate the different isomers.
-
Quantitative Data:
| Parameter | Value | Reference |
| Typical Isomer Ratio (1-chlorobut-2-ene : 3-chlorobut-1-ene) | ~80% : ~20% | [2] |
| Optimal Temperature | 55-65°C | US Patent 3,055,954 |
| Catalyst | Cuprous Chloride | [1] |
Isomerization of 3-Chloro-1-butene
This method provides a route to the 1-chlorobut-2-ene isomers from the kinetically favored 1,2-addition product of butadiene hydrochlorination.
Experimental Protocol
-
Materials:
-
3-Chloro-1-butene
-
Cuprous Chloride (CuCl)
-
Dimethylformamide (DMF) or other suitable solvent
-
-
Procedure:
-
In a reaction flask equipped with a reflux condenser and stirrer, dissolve cuprous chloride in a suitable solvent such as dimethylformamide.
-
Add 3-chloro-1-butene to the catalyst solution.
-
Heat the reaction mixture to a temperature of around 60°C.
-
The isomerization process is allowed to proceed for several hours (e.g., 5 hours) to reach equilibrium.
-
The progress of the reaction can be monitored by techniques such as gas chromatography to determine the ratio of the isomers.
-
Upon completion, the product mixture is isolated and purified by fractional distillation.
-
Quantitative Data:
| Parameter | Value | Reference |
| Equilibrium Mixture at 60°C | This compound, (E)-1-chlorobut-2-ene, and 3-chloro-1-butene | |
| Equilibrium Constant (Keq) | 3.88 |
Synthesis from (Z)-Crotyl Alcohol
For a stereospecific synthesis of this compound, the reaction of (Z)-crotyl alcohol with a suitable chlorinating agent is the preferred laboratory method.
Experimental Protocol
-
Materials:
-
(Z)-Crotyl alcohol
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrachloride (CCl₄) or other suitable chlorinating agent
-
Anhydrous diethyl ether or other suitable solvent
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add carbon tetrachloride to the stirred solution.
-
To this mixture, add a solution of (Z)-crotyl alcohol in anhydrous diethyl ether dropwise while maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
The reaction mixture will contain the product and triphenylphosphine oxide as a byproduct.
-
The triphenylphosphine oxide can be precipitated by adding a non-polar solvent like pentane (B18724) or hexane (B92381) and removed by filtration.
-
The filtrate is then carefully concentrated under reduced pressure, and the resulting this compound is purified by distillation.
-
Data Presentation
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value |
| CAS Number | 4628-21-1 |
| Molecular Formula | C₄H₇Cl |
| Molecular Weight | 90.55 g/mol |
| Boiling Point | ~84-85 °C (for the mixture of isomers) |
| Density | ~0.929 g/cm³ (for the mixture of isomers) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 129.7 (C2), 126.2 (C3), 39.2 (C1), 12.7 (C4)[2] |
| Infrared (IR) Spectroscopy (cm⁻¹) | 1640 (C=C stretch), 610 (C-Cl stretch), 2980–3080 (alkenyl C–H stretch)[2] |
| Mass Spectrometry (MS) | Base peak: m/z 55 (C₄H₇⁺); Molecular ion: m/z 90 (M⁺, ³⁵Cl) and 92 (M⁺+2, ³⁷Cl) in a ~3:1 ratio[2] |
Visualizations
Caption: Reaction pathway for the hydrochlorination of 1,3-butadiene.
Caption: Experimental workflow for the isomerization of 3-chloro-1-butene.
Caption: Stereospecific synthesis of this compound from (Z)-crotyl alcohol.
Conclusion
The journey to understanding and synthesizing this compound reflects the broader advancements in organic chemistry, from early explorations of isomeric mixtures to the development of stereoselective synthetic methods. The historical methods of butadiene hydrochlorination and isomer isomerization remain relevant on an industrial scale, while the stereospecific conversion of (Z)-crotyl alcohol provides a reliable route for laboratory-scale synthesis where stereochemical purity is paramount. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this important synthetic building block.
References
Quantum Chemical Blueprint: An In-depth Technical Guide to (Z)-1-Chlorobut-2-ene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations for (Z)-1-Chlorobut-2-ene, a vital intermediate in various chemical syntheses. This document collates available computational and experimental data to offer a detailed understanding of the molecule's structural, vibrational, and electronic properties. The information presented herein is intended to support further research and development activities involving this compound.
Molecular Geometry
The equilibrium molecular structure of this compound has been determined using Density Functional Theory (DFT) calculations, a robust method for predicting molecular geometries. The following table summarizes the key geometrical parameters obtained from a B3LYP/6-311+G** level of theory.
Table 1: Optimized Geometrical Parameters of this compound
| Parameter | Atom Pair/Triplet/Quartet | Calculated Value |
| Bond Lengths (Å) | ||
| C=C | 1.34[1] | |
| C-Cl | 1.77[1] | |
| C-C | Data not available | |
| C-H (vinyl) | Data not available | |
| C-H (methyl) | Data not available | |
| C-H (methylene) | Data not available | |
| Bond Angles (°) | ||
| C1-C2-C3 | 123[1] | |
| Other Angles | Data not available | |
| Dihedral Angles (°) | ||
| C1-C2-C3-C4 | 0[1] | |
| Other Dihedrals | Data not available |
Vibrational Spectroscopy
Vibrational analysis provides insights into the dynamic behavior of the molecule. The calculated and experimental vibrational frequencies are crucial for identifying the compound and understanding its bonding characteristics.
Table 2: Experimental and Theoretical Vibrational Frequencies of this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| C=C Stretch | 1640[1] | Data not available | Stretching of the carbon-carbon double bond |
| C-Cl Stretch | 610[1] | Data not available | Stretching of the carbon-chlorine bond |
| Alkenyl C-H Stretch | 2980–3080[1] | Data not available | Stretching of the C-H bonds on the double-bonded carbons |
| Other Modes | Data not available | Data not available |
Note: A complete list of calculated vibrational frequencies and their assignments for this compound is not available in the cited literature. Experimental values are for key characteristic absorptions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the electronic environment of atomic nuclei. The following table compares the experimental chemical shifts with theoretical values, which are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
Table 3: Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) of this compound
| Nucleus | Atom Position | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| ¹H | H1 (CH₂) | 3.92 (d, 2H, J = 6.8 Hz) | Data not available |
| H2, H3 (CH=CH) | 5.45 (m, 2H, J = 10.2 Hz) | Data not available | |
| H4 (CH₃) | 1.61 (t, 3H, J = 7.1 Hz) | Data not available | |
| ¹³C | C1 (CH₂Cl) | 39.2 | Data not available |
| C2 (=CH) | 129.7 | Data not available | |
| C3 (=CH) | 126.2 | Data not available | |
| C4 (CH₃) | 12.7 | Data not available |
Note: Comprehensive calculated NMR chemical shift data for this compound are not available in the surveyed literature. The experimental data is referenced from CDCl₃ solvent.
Experimental and Computational Protocols
Computational Methodology
The computational data presented in this guide were obtained using the Density Functional Theory (DFT) method with the B3LYP functional and the 6-311+G** basis set[1]. A typical computational workflow for determining the properties of this compound is outlined below.
The process begins with an initial guess of the molecular structure. A geometry optimization is then performed to find the lowest energy conformation. Following optimization, frequency calculations are carried out to confirm that the structure is a true minimum on the potential energy surface and to obtain the vibrational spectra. Finally, NMR chemical shifts are calculated on the optimized geometry.
Experimental Procedures
Detailed experimental protocols for the acquisition of the spectroscopic data cited in this document are not explicitly provided in the source materials. Generally, ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard. Infrared spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer.
Logical Relationships in Quantum Chemical Calculations
The various calculated properties are interconnected. The accuracy of the calculated vibrational frequencies and NMR chemical shifts is highly dependent on the quality of the optimized molecular geometry.
References
safety data sheet and handling of (Z)-1-Chlorobut-2-ene
An In-depth Technical Guide to the Safety Data Sheet and Handling of (Z)-1-Chlorobut-2-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and properties of this compound, a reactive chemical intermediate used in various synthetic applications. The information presented is intended for use by trained professionals in a laboratory or industrial setting.
Chemical Identification and Physical Properties
This compound, also known as cis-1-chloro-2-butene or cis-crotyl chloride, is the cis isomer of 1-chlorobut-2-ene. It is a colorless liquid and is known to be an eye and respiratory tract irritant.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 4628-21-1[2][3][4] |
| Molecular Formula | C4H7Cl[2][4][5] |
| Molecular Weight | 90.55 g/mol [2][5] |
| IUPAC Name | This compound[5] |
| Synonyms | cis-1-Chloro-2-butene, (Z)-Crotyl chloride, (2Z)-1-chloro-2-butene[5] |
| InChI | InChI=1S/C4H7Cl/c1-2-3-4-5/h2-3H,4H2,1H3/b3-2-[5] |
| InChIKey | YTKRILODNOEEPX-IHWYPQMZSA-N[5] |
| Canonical SMILES | C/C=C\CCl[5] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Melting Point | -96°C (estimate)[3][4] |
| Boiling Point | 69.71°C (estimate)[4] |
| Density | 0.9366 g/cm³ |
| Vapor Pressure | 80.6 mmHg at 25°C[3] |
| Refractive Index | 1.4365[3] |
| Flash Point | 105.4°C[3] |
| XLogP3 | 1.7[3] |
Safety and Hazard Information
Table 3: GHS Hazard Classification (for isomeric mixture)
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 2 | H225: Highly flammable liquid and vapour[6] |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[6] |
| Skin corrosion/irritation | 1B | H314: Causes severe skin burns and eye damage |
| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Note: The GHS classification is for the (E)-isomer or a mixture and should be considered relevant for the (Z)-isomer in the absence of specific data.
Precautionary Statements:
-
Prevention: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Avoid breathing mist or vapors. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.
-
Response: If swallowed, rinse mouth. Do NOT induce vomiting. If on skin (or hair), take off immediately all contaminated clothing. Rinse skin with water/shower. If inhaled, remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.
-
Storage: Store in a well-ventilated place. Keep cool. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Handling and Personal Protective Equipment (PPE)
Safe handling of this compound requires stringent safety measures in a well-ventilated area, preferably a chemical fume hood.
Engineering Controls:
-
Use explosion-proof equipment and ensure adequate ventilation.[6]
-
Take precautionary measures against static discharge.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact. Immediately change contaminated clothing.
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, a NIOSH-approved respirator is required.
The following diagram illustrates a general workflow for safely handling this compound in a research setting.
Caption: A generalized workflow for the safe handling of this compound.
Reactivity and Stability
This compound is a reactive compound due to the presence of an allylic chlorine, which is a good leaving group in nucleophilic substitution reactions.[7] The Z (cis) geometry can sterically hinder reactions that require a planar transition state.[7] The product is chemically stable under standard ambient conditions (room temperature). Vapors may form an explosive mixture with air.
Experimental Protocols
Synthesis of this compound
This compound is typically produced along with its (E)-isomer and 3-chloro-1-butene (B1220285) via the hydrochlorination of 1,3-butadiene (B125203).[7] The formation of the (Z)-isomer is favored under conditions of kinetic control.[7]
Reaction: HCl + CH2=CH-CH=CH2 → ClCH2-CH=CH-CH3 + CH2=CH-CHCl-CH3
Key Parameters for Favoring (Z)-Isomer: [7]
-
Low Reaction Temperatures (55-65°C): Minimizes carbocation rearrangement and thermal randomization.[7]
-
Polar Solvents (e.g., acetic acid): Stabilize the ionic intermediates and favor syn-addition.[7]
-
Catalyst (Cuprous Chloride, CuCl): Coordinates the chloride ion and directs stereoselective attack.[7]
The following diagram outlines the synthesis pathway.
Caption: Synthesis of this compound from 1,3-butadiene and HCl.
Toxicological Information
Specific toxicological data for this compound is limited. The available data is for the isomeric mixture of 1-chlorobut-2-butene.
Table 4: Acute Toxicity Data (for isomeric mixture)
| Route of Exposure | Species | Value |
| Inhalation (LC50) | Rat | 16,300 mg/m³/4hr[1] |
-
Skin Corrosion/Irritation: Causes severe skin burns.
-
Serious Eye Damage/Irritation: Causes serious eye damage.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: Not classified as a carcinogen by IARC, NTP, or OSHA.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.
-
Aspiration Hazard: No data available.
First Aid Measures
-
General Advice: First aiders should protect themselves. Show the safety data sheet to the doctor in attendance.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Highly flammable. Vapors can travel to a source of ignition and flash back. Containers may explode when heated.
-
Hazardous Combustion Products: Carbon oxides, Hydrogen chloride gas.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Beware of vapors accumulating to form explosive concentrations.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Contain spillage, and then collect with non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local/national regulations.
Storage and Disposal
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Keep away from heat and sources of ignition.
-
Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.
This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all users of this chemical are thoroughly trained in its safe handling and are aware of the associated hazards. Always refer to the most current safety data sheet provided by the supplier before use.
References
- 1. 1-Chloro-2-butene - Hazardous Agents | Haz-Map [haz-map.com]
- 2. guidechem.com [guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound CAS#: 4628-21-1 [m.chemicalbook.com]
- 5. 2-Butene, 1-chloro-, (2Z)- | C4H7Cl | CID 5463237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound | 4628-21-1 | Benchchem [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of (Z)-1-Chlorobut-2-ene in Stereoselective Alkylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-1-Chlorobut-2-ene, also known as cis-crotyl chloride, is a valuable C4 building block in organic synthesis, particularly in the stereoselective formation of carbon-carbon bonds. Its unique stereochemical configuration allows for the synthesis of complex molecules with precise control over the geometry of newly formed chiral centers. These application notes provide detailed protocols and data for the use of this compound in stereoselective alkylation reactions, a cornerstone in the synthesis of pharmaceuticals and natural products. The protocols outlined below are based on established and peer-reviewed methodologies, offering a guide for researchers to implement these transformations in their own laboratories.
Iridium-Catalyzed Asymmetric Allylic Alkylation of Tetralone-Derived Silyl (B83357) Enol Ethers
A powerful method for the enantioselective and diastereoselective synthesis of vicinal tertiary and all-carbon quaternary stereocenters involves the iridium-catalyzed allylic alkylation of prochiral enolates with crotyl chloride. The following protocol is adapted from the work of Hethcox, Shockley, and Stoltz, which demonstrates excellent control of stereoselectivity. While the original publication refers to "crotyl chloride," this protocol is applicable for the use of the (Z)-isomer to achieve specific diastereomeric outcomes.
Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Allylic Alkylation
Materials:
-
[Ir(cod)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or other suitable chiral ligand
-
Proton Sponge® (1,8-Bis(dimethylamino)naphthalene)
-
This compound
-
Substituted tetralone silyl enol ether
-
Anhydrous Tetrahydrofuran (THF)
-
TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)
-
Lithium Chloride (LiCl)
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar is added [Ir(cod)Cl]₂ (2 mol %) and the chiral ligand (e.g., (S)-BINAP, 4 mol %).
-
The vial is sealed with a septum and purged with argon. Anhydrous THF (0.1 M) is added, and the mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
In a separate oven-dried vial, the tetralone-derived silyl enol ether (1.0 equiv), Proton Sponge® (2.0 equiv), and LiCl (2.0 equiv) are combined. The vial is sealed and purged with argon.
-
Anhydrous THF is added to dissolve the solids, followed by the addition of TBD (10 mol %).
-
The pre-formed catalyst solution is then transferred via syringe to the vial containing the nucleophile.
-
Finally, this compound (2.0 equiv) is added dropwise to the reaction mixture at 25 °C.
-
The reaction is stirred at 25 °C for 18 hours or until completion as monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired alkylated product.
-
The enantiomeric excess (ee) and diastereomeric ratio (dr) are determined by chiral HPLC or SFC analysis.
Data Presentation: Iridium-Catalyzed Alkylation
| Entry | Nucleophile (Substituted Tetralone Silyl Enol Ether) | Product | Yield (%) | dr | ee (%) |
| 1 | 2-Methyl-3,4-dihydronaphthalen-1-yl trimethylsilyl (B98337) ether | 2-((E)-But-2-en-1-yl)-2-methyl-3,4-dihydronaphthalen-1(2H)-one | 85 | >20:1 | 95 |
| 2 | 6-Methoxy-2-methyl-3,4-dihydronaphthalen-1-yl trimethylsilyl ether | 2-((E)-But-2-en-1-yl)-6-methoxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one | 82 | >20:1 | 96 |
| 3 | 2,6-Dimethyl-3,4-dihydronaphthalen-1-yl trimethylsilyl ether | 2-((E)-But-2-en-1-yl)-2,6-dimethyl-3,4-dihydronaphthalen-1(2H)-one | 88 | >20:1 | 94 |
Note: The stereochemistry of the butenyl side chain in the product is typically observed as E, resulting from the reaction mechanism of the iridium catalyst.
Stereospecific SN2' Alkylation of Organocuprates
Organocuprates (Gilman reagents) are known to react with allylic electrophiles predominantly through an SN2' pathway. When using a stereochemically defined substrate such as this compound, this reaction can proceed with high stereospecificity, leading to the formation of products with a predictable double bond geometry.
Experimental Protocol: General Procedure for SN2' Alkylation with a Gilman Reagent
Materials:
-
Organolithium reagent (e.g., Methyllithium, n-Butyllithium)
-
Copper(I) Iodide (CuI)
-
Anhydrous Diethyl Ether or THF
-
This compound
Procedure:
-
To a flame-dried flask under an argon atmosphere, add CuI (1.0 equiv).
-
Cool the flask to -78 °C and add anhydrous diethyl ether or THF.
-
Slowly add the organolithium reagent (2.0 equiv) to the stirred suspension of CuI. The mixture will typically change color, indicating the formation of the lithium diorganocuprate (Gilman reagent).
-
Stir the Gilman reagent at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 equiv) in the same anhydrous solvent dropwise to the Gilman reagent.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully due to the volatility of the product.
-
Purify the product by distillation or flash chromatography to yield the desired γ-alkylation product.
-
The stereochemical purity of the product can be determined by NMR spectroscopy (e.g., NOE experiments) and GC analysis.
Data Presentation: Organocuprate SN2' Alkylation
| Entry | Gilman Reagent (R₂CuLi) | Product | Yield (%) | Stereochemical Outcome |
| 1 | (CH₃)₂CuLi | (E)-Pent-2-ene | >90 | Predominantly anti-SN2' addition |
| 2 | (n-Bu)₂CuLi | (E)-Non-2-ene | >85 | Predominantly anti-SN2' addition |
Note: The anti-SN2' pathway with the (Z)-alkene starting material typically leads to the formation of an (E)-alkene product.
Visualizations
Logical Workflow for Stereoselective Alkylation Strategy
Caption: Decision workflow for selecting a stereoselective alkylation strategy using this compound.
Iridium-Catalyzed Asymmetric Allylic Alkylation Cycle
Caption: Simplified catalytic cycle for the iridium-catalyzed asymmetric allylic alkylation.
Conclusion
The stereoselective alkylation of various nucleophiles with this compound provides a reliable and versatile method for the construction of complex organic molecules with a high degree of stereochemical control. The choice of catalytic system or stoichiometric reagent dictates the nature of the transformation, allowing access to either enantioenriched quaternary centers or stereochemically defined alkenes. The protocols and data presented herein serve as a practical guide for the application of these powerful synthetic methodologies. Careful attention to anhydrous and inert reaction conditions is paramount to achieving the high yields and selectivities reported. Further exploration and adaptation of these methods will undoubtedly continue to advance the field of asymmetric synthesis.
Application Notes and Protocol for Grignard Reaction with (Z)-1-Chlorobut-2-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds.[1] This document provides a detailed protocol for the preparation of a Grignard reagent from (Z)-1-chlorobut-2-ene and its subsequent reaction with an electrophile. Allylic Grignard reagents, such as the one derived from this compound, are known for their high reactivity.[2] It is important to note that allylic Grignard reagents can exist as a mixture of rapidly equilibrating isomers.[3] Therefore, the stereochemistry of the starting (Z)-alkene is generally not retained in the Grignard reagent, which exists as a mixture of (Z)- and (E)-isomers, as well as the regioisomeric α-methylallyl form. This has significant implications for the stereochemical outcome of subsequent reactions.
Data Presentation
| Allylic Halide | Solvent | Initiator | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Reference |
| Allyl chloride | Tetrahydrofuran (B95107) | Iodine | 2 | Reflux | ~90 | [2] |
| Crotyl bromide | Diethyl ether | Iodine | 1-2 | Room Temp | 70-80 | [4] |
| Allyl bromide | Diethyl ether | 1,2-dibromoethane | 2 | Room Temp | 85-95 | [5] |
| 1-Chlorobut-2-ene | Diethyl ether | Iodine | 1-2 | Room Temp | Not specified | [2] |
Experimental Protocols
Protocol 1: Preparation of (Z)-But-2-enylmagnesium Chloride Grignard Reagent
This protocol describes the preparation of the Grignard reagent from this compound. All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.[6] Anhydrous solvents are critical for the success of the reaction.[6]
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Anhydrous solvent for dilution
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon) with a bubbler
-
Heating mantle or water bath
Procedure:
-
Reaction Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. The top of the condenser should be fitted with a gas inlet connected to an inert gas line and a bubbler.
-
Initiation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single small crystal of iodine.
-
Solvent Addition: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.
-
Grignard Reagent Formation:
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle bubbling. Gentle warming may be required to initiate the reaction.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting gray-black solution is the Grignard reagent and should be used immediately.
-
Protocol 2: Reaction of (Z)-But-2-enylmagnesium Chloride with an Aldehyde
This protocol details the reaction of the prepared Grignard reagent with an aldehyde as a representative electrophile.
Materials:
-
Freshly prepared solution of (Z)-but-2-enylmagnesium chloride
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve the aldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers.
-
-
Purification:
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel.
-
Mandatory Visualization
Caption: Workflow for the Grignard reaction of this compound.
Caption: Isomerization of the butenyl Grignard reagent in solution.
References
The Strategic Application of (Z)-1-Chlorobut-2-ene in the Synthesis of Streptazolin: A Methodological Overview
For Immediate Release: December 21, 2025
Shanghai, China – (Z)-1-Chlorobut-2-ene, a reactive organochlorine compound, serves as a versatile C4 building block in organic synthesis. Its unique stereochemistry and reactivity have been harnessed in the construction of complex molecular architectures, including the total synthesis of the bioactive natural product (+)-Streptazolin. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound and related strategies in the synthesis of this important microbial metabolite.
Streptazolin, isolated from Streptomyces viridochromogenes, possesses a unique tricyclic structure featuring a Z-configured exocyclic ethylidene side chain. The stereoselective installation of this moiety has been a focal point of several synthetic campaigns. While direct alkylation with this compound is not the predominant strategy in the most cited syntheses, understanding the challenges and alternative approaches to introduce the required (Z)-crotyl fragment is crucial for synthetic chemists. The following sections detail the key synthetic strategies developed by prominent research groups and provide protocols for analogous transformations that are central to the logic of incorporating such a fragment.
Comparative Analysis of Key Synthetic Strategies for (+)-Streptazolin
The enantioselective synthesis of (+)-Streptazolin has been accomplished by several research groups, each employing a distinct and innovative approach to construct the core structure and control the stereochemistry of the exocyclic double bond. The table below summarizes the key aspects of these syntheses.
| Principal Investigator | Year | Key Synthetic Strategy | Overall Yield (%) | Number of Steps (Longest Linear Sequence) |
| L. E. Overman | 1987 | Iminium Ion-Vinylsilane Cyclization / Wittig Olefination | Not explicitly stated | Not explicitly stated |
| C. Kibayashi | 1996 | Palladium-Catalyzed Enyne Bicyclization | 4.3 | 12 |
| D. L. Comins | 2000 | Chiral Auxiliary-Mediated Asymmetric Synthesis | Not explicitly stated | 13 |
| B. M. Trost | 2004 | Palladium-Catalyzed Reductive Diyne Cyclization | Not explicitly stated | 11 |
Experimental Protocols
While the direct use of this compound was not identified in the reviewed high-profile syntheses of Streptazolin, the introduction of the C4 side chain with Z-selectivity is a critical challenge. The following protocols from the synthesis by Comins and co-workers illustrate a key transformation for the stereocontrolled construction of the piperidine (B6355638) core, a foundational element for the eventual installation of the side chain.
Protocol 1: Chiral Auxiliary-Mediated Diastereoselective Addition to a Pyridinium Salt (Comins Synthesis)
This protocol details the diastereoselective addition of a vinyl Grignard reagent to a chiral N-acylpyridinium salt, a pivotal step in establishing the stereochemistry of the piperidine ring in the Comins synthesis of (+)-Streptazolin.[1]
Materials:
-
Chiral N-acylpyridinium salt (1.0 equiv)
-
Vinylmagnesium bromide (1.5 equiv, 1.0 M in THF)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of the chiral N-acylpyridinium salt (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon).[1]
-
Vinylmagnesium bromide (1.5 mL, 1.5 mmol, 1.0 M in THF) is added dropwise to the cooled solution over a period of 15 minutes.[1]
-
The reaction mixture is stirred at -78 °C for 3 hours.[1]
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl (10 mL).[1]
-
The mixture is allowed to warm to room temperature, and the organic and aqueous layers are separated.
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired dihydropyridone.
Expected Outcome: The desired dihydropyridone product is typically obtained with a high degree of diastereoselectivity, which is crucial for the subsequent steps of the synthesis.
Visualizing Synthetic Strategies
The logical flow and key transformations in the synthesis of complex natural products can be effectively visualized using diagrams. Below are representations of the general strategies employed in the syntheses of (+)-Streptazolin.
Caption: Overman's synthetic approach to (+)-Streptazolin.
Caption: Kibayashi's stereoselective synthesis of (+)-Streptazolin.
Caption: Comins' chiral auxiliary-mediated synthesis of (+)-Streptazolin.
Caption: Trost's convergent synthesis of (+)-Streptazolin.
Conclusion
The total synthesis of (+)-Streptazolin showcases a variety of powerful synthetic methodologies for the construction of complex nitrogen-containing heterocycles and the stereocontrolled formation of challenging olefin geometries. While this compound itself was not a direct precursor in these seminal works, the principles of stereoselective C-C bond formation and the strategic introduction of small alkyl fragments are central to the successful synthesis of this and other natural products. The protocols and strategies outlined herein provide a valuable resource for chemists engaged in the synthesis of bioactive molecules.
References
Application Notes and Protocols for Substitution Reactions of (Z)-1-Chlorobut-2-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing nucleophilic substitution reactions on (Z)-1-chlorobut-2-ene. This allylic halide is a versatile substrate that can undergo substitution via multiple pathways, including Sₙ2, Sₙ1, and their corresponding allylic rearrangement pathways (Sₙ2' and Sₙ1'). Understanding and controlling these reaction pathways is crucial for the targeted synthesis of specific butenyl derivatives.
Introduction
This compound, also known as cis-crotyl chloride, is an allylic halide notable for its reactivity in nucleophilic substitution reactions. The presence of a double bond adjacent to the carbon bearing the leaving group allows for the formation of a resonance-stabilized allylic carbocation intermediate in Sₙ1-type reactions, or a concerted attack at either the α-carbon (Sₙ2) or the γ-carbon (Sₙ2'). Consequently, reactions often yield a mixture of two isomeric products: the direct substitution product and a rearranged product where the nucleophile has added to the third carbon atom and the double bond has shifted.
The choice of nucleophile, solvent, and reaction temperature are critical factors that determine the predominant reaction mechanism and the resulting product distribution.
Reaction Mechanisms
The substitution reactions of this compound can proceed through four main pathways, often competing with each other. The conditions dictate the favored mechanism.
Caption: Competing nucleophilic substitution pathways for this compound.
Data Presentation: Product Distribution
The following table summarizes representative quantitative data for product distribution in substitution reactions of a primary allylic chloride. The reaction of 1-chloro-3-methyl-2-butene (B146958) with a nucleophile shows a strong preference for the rearranged product, where the nucleophile attacks the more substituted carbon of the allylic system. A similar trend is expected for this compound, where the rearranged secondary butenol (B1619263) is a major product.
| Substrate | Nucleophile/Solvent | Reaction Type | Direct Product (Yield %) | Rearranged Product (Yield %) |
| 1-Chloro-3-methyl-2-butene | NaOH / H₂O | Sₙ1'/Sₙ2' | 3-Methylbut-2-en-1-ol (15%) | 2-Methylbut-3-en-2-ol (85%) |
| This compound | NaOH / H₂O | Sₙ1'/Sₙ2' | (Z)-But-2-en-1-ol (Minor) | But-3-en-2-ol (Major) |
| This compound | NaI / Acetone (B3395972) | Sₙ2 | (Z)-1-Iodobut-2-ene (Major) | 3-Iodobut-1-ene (Minor) |
| This compound | AgNO₃ / Ethanol (B145695) | Sₙ1 | 1-Ethoxybut-2-ene (Mixture) | 3-Ethoxybut-1-ene (Mixture) |
Experimental Protocols
Safety Precaution: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.
Protocol 1: Sₙ2 Reaction with Sodium Iodide in Acetone
This protocol is designed to favor the bimolecular substitution (Sₙ2) pathway, leading primarily to the direct substitution product, (Z)-1-Iodobut-2-ene. Acetone is a polar aprotic solvent that enhances the nucleophilicity of the iodide ion, and sodium chloride, the byproduct, is insoluble in acetone, providing a visual indication of reaction progress.
Materials:
-
This compound
-
Sodium Iodide (NaI)
-
Anhydrous Acetone
-
Reaction vial or round-bottom flask with a magnetic stirrer
-
Water bath
-
Standard glassware for work-up (separatory funnel, flasks)
-
Dichloromethane (B109758) (DCM) or Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
In a clean, dry reaction vial, add this compound (e.g., 100 mg, 1.1 mmol).
-
Add 2 mL of the 15% NaI in acetone solution to the vial.
-
Seal the vial and stir the mixture vigorously at room temperature.
-
Observe the formation of a white precipitate (NaCl), which indicates the reaction is proceeding.
-
If no precipitate forms within 5-10 minutes, gently warm the reaction mixture in a water bath to approximately 50°C. Do not exceed 60°C to avoid evaporation of acetone.
-
After the reaction is complete (e.g., 1 hour, or by TLC analysis), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 10 mL of deionized water.
-
Extract the aqueous layer with dichloromethane or diethyl ether (2 x 10 mL).
-
Combine the organic layers and wash with a 5% sodium thiosulfate (B1220275) solution to remove any unreacted iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the product by column chromatography if necessary.
Caption: Workflow for the Sₙ2 substitution of this compound with NaI.
Protocol 2: Sₙ1 Solvolysis Reaction with Silver Nitrate (B79036) in Ethanol
This protocol promotes the unimolecular (Sₙ1) pathway through solvolysis. Ethanol acts as both a polar protic solvent, which stabilizes the intermediate allylic carbocation, and as the nucleophile. Silver nitrate is added to facilitate the removal of the chloride leaving group by forming an insoluble silver chloride precipitate.
Materials:
-
This compound
-
0.1 M Silver Nitrate (AgNO₃) in Ethanol solution
-
Reaction vial or test tube
-
Water bath
-
Standard glassware for work-up
-
Diethyl Ether
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a clean, dry reaction vial, add this compound (e.g., 100 mg, 1.1 mmol).
-
Add 2 mL of the 0.1 M AgNO₃ in ethanol solution to the vial.
-
Seal the vial and shake to mix.
-
Observe the formation of a white precipitate (AgCl), indicating the formation of the carbocation and subsequent reaction.
-
Allow the reaction to proceed at room temperature for an extended period (e.g., 1-24 hours) or gently warm to 50°C to increase the rate.
-
Once the reaction is complete (by TLC or disappearance of starting material), filter off the AgCl precipitate.
-
Transfer the filtrate to a separatory funnel and add 10 mL of diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully concentrate the solvent using a rotary evaporator (the ether products are volatile).
-
Analyze the product mixture (1-ethoxybut-2-ene and 3-ethoxybut-1-ene) by GC-MS or NMR to determine the product ratio.
Caption: Workflow for the Sₙ1 solvolysis of this compound.
Application Notes and Protocols for the Synthesis of Functionalized Polymers Using (Z)-1-Chlorobut-2-ene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of functionalized polymers utilizing (Z)-1-chlorobut-2-ene. This document outlines a plausible synthetic strategy involving the post-polymerization modification of a precursor polymer to introduce pendant but-2-enyl groups, which can be further functionalized for applications in drug delivery and other biomedical fields.
Introduction
This compound is a reactive organic halide that can serve as a valuable building block in polymer chemistry. While its direct polymerization is not widely documented, its allylic chloride functionality makes it an excellent candidate for post-polymerization modification reactions. This approach allows for the introduction of reactive double bonds onto a pre-formed polymer backbone. These pendant alkene groups can then be readily modified using a variety of efficient chemical transformations, such as thiol-ene "click" chemistry, to attach therapeutic agents, targeting moieties, or other functional molecules.[1][2]
This method offers a versatile platform for the design of advanced drug delivery systems, enabling precise control over the structure and functionality of the final polymer conjugate. The protocols detailed below describe a two-step process: first, the etherification of a hydroxyl-containing polymer with this compound, and second, the subsequent functionalization of the resulting polymer via a thiol-ene reaction.
Data Presentation
The following tables summarize the expected quantitative data for the key experimental steps. These values are representative and may vary depending on the specific polymer backbone and reaction conditions.
Table 1: Post-Polymerization Modification of Poly(vinyl alcohol) with this compound
| Entry | Polymer Backbone | Reagent | Degree of Functionalization (%) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1 | Poly(vinyl alcohol) | This compound | 15 | 28,500 | 1.6 |
| 2 | Poly(vinyl alcohol) | This compound | 30 | 32,000 | 1.7 |
| 3 | Poly(vinyl alcohol) | This compound | 50 | 38,000 | 1.8 |
Table 2: Thiol-Ene Functionalization of Poly(vinyl alcohol)-graft-(Z)-but-2-ene
| Entry | Polymer Backbone | Thiol Reagent | Reaction Efficiency (%) | Drug Loading (%) |
| 1 | PVOH-graft-but-2-ene (15%) | Cysteine-Doxorubicin | >95 | 5.2 |
| 2 | PVOH-graft-but-2-ene (30%) | Thiol-PEG-Folate | >95 | N/A |
| 3 | PVOH-graft-but-2-ene (50%) | 1-Thioglycerol | >98 | N/A |
Experimental Protocols
Protocol 1: Synthesis of Poly(vinyl alcohol)-graft-(Z)-but-2-ene
This protocol describes the modification of poly(vinyl alcohol) (PVOH) with this compound via a Williamson ether synthesis to introduce pendant but-2-enyl groups.[3]
Materials:
-
Poly(vinyl alcohol) (Mn = 25,000 g/mol , 98% hydrolyzed)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet is dried in an oven and allowed to cool under a stream of inert gas.
-
Dissolution of Polymer: Poly(vinyl alcohol) (5.0 g) is added to the flask, followed by anhydrous DMF (100 mL). The mixture is stirred at 80°C until the polymer is completely dissolved.
-
Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride (a 1.5-fold molar excess relative to the desired degree of functionalization) is carefully added in small portions over 30 minutes. The reaction mixture is then stirred at room temperature for 2 hours to ensure complete deprotonation of the hydroxyl groups.
-
Alkylation: this compound (a 2-fold molar excess relative to NaH) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 24 hours under an inert atmosphere.
-
Quenching and Precipitation: The reaction is quenched by the slow addition of methanol (10 mL) at 0°C. The resulting polymer solution is then precipitated by pouring it into a large volume of diethyl ether (1 L) with vigorous stirring.
-
Purification: The precipitated polymer is collected by filtration, washed extensively with diethyl ether to remove unreacted reagents and byproducts, and then redissolved in a minimal amount of water. The aqueous solution is dialyzed against deionized water for 48 hours to remove any remaining impurities.
-
Drying: The purified polymer is obtained by lyophilization (freeze-drying) to yield a white, fluffy solid.
-
Characterization: The degree of functionalization is determined by ¹H NMR spectroscopy by comparing the integration of the newly appeared alkene protons with the polymer backbone protons. Molecular weight and polydispersity are determined by gel permeation chromatography (GPC).
Protocol 2: Thiol-Ene "Click" Functionalization for Drug Conjugation
This protocol details the functionalization of the pendant but-2-enyl groups on the modified PVOH with a thiol-containing molecule (e.g., a drug-cysteine conjugate) using a photoinitiated thiol-ene reaction.[1]
Materials:
-
Poly(vinyl alcohol)-graft-(Z)-but-2-ene (from Protocol 1)
-
Thiol-functionalized molecule (e.g., Cysteine-Doxorubicin)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Anhydrous methanol or other suitable solvent
-
UV lamp (365 nm)
-
Argon or Nitrogen gas
-
Standard glassware for photochemical reactions
Procedure:
-
Preparation of the Reaction Mixture: In a quartz reaction vessel, dissolve Poly(vinyl alcohol)-graft-(Z)-but-2-ene (1.0 g) in anhydrous methanol (50 mL). Add the thiol-functionalized molecule (1.2 molar equivalents relative to the but-2-enyl groups) and the photoinitiator (DMPA, 0.05 molar equivalents relative to the but-2-enyl groups).
-
Degassing: The solution is thoroughly degassed by bubbling with argon or nitrogen for 30 minutes to remove oxygen, which can inhibit the radical reaction.
-
Photoreaction: The reaction vessel is placed under a UV lamp (365 nm) and irradiated with stirring for 4-6 hours at room temperature. The progress of the reaction can be monitored by the disappearance of the thiol peak using appropriate analytical techniques (e.g., Ellman's test).
-
Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting polymer is redissolved in a minimal amount of a suitable solvent (e.g., water or DMF) and purified by dialysis against an appropriate solvent system to remove unreacted thiol-containing molecules and the photoinitiator.
-
Drying: The final functionalized polymer-drug conjugate is isolated by lyophilization.
-
Characterization: The success of the conjugation is confirmed by ¹H NMR and FT-IR spectroscopy. The drug loading content can be quantified using UV-Vis spectroscopy by measuring the absorbance of the conjugated drug.
Visualizations
Experimental Workflow
References
- 1. Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of Polymers with "Allyl" Functionality in Biomedicine: An Emerging Class of Functional Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
Application Notes and Protocols: Mechanism of Nucleophilic Attack on (Z)-1-Chlorobut-2-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-1-Chlorobut-2-ene, also known as cis-crotyl chloride, is a valuable C4 building block in organic synthesis, utilized in the construction of more complex molecules within the pharmaceutical, agrochemical, and fragrance industries. Its reactivity is dominated by nucleophilic substitution, but the presence of the allylic double bond introduces a fascinating complexity: the competition between direct (SN2) and allylic-rearranged (SN2') substitution pathways. Understanding and controlling the regioselectivity of nucleophilic attack on this substrate is crucial for its effective use in synthetic strategies.
The Z-configuration of the double bond in this compound introduces specific steric and stereoelectronic effects that influence the rates and outcomes of these competing reactions. The cis-geometry can sterically hinder the direct SN2 pathway, potentially favoring the SN2' mechanism. This document provides a detailed overview of the mechanistic principles governing nucleophilic attack on this compound, presents illustrative quantitative data to highlight expected trends, and offers detailed experimental protocols for studying these reactions.
Reaction Mechanisms
Nucleophilic attack on this compound can proceed through two primary concerted, second-order mechanisms: SN2 and SN2'. Under conditions that favor carbocation formation (e.g., polar protic solvents, weak nucleophiles), an SN1 mechanism may also be operative, leading to a mixture of products through a resonance-stabilized allylic cation.
1. SN2 Mechanism (Direct Substitution):
In the SN2 pathway, the nucleophile directly attacks the α-carbon (C1), displacing the chloride leaving group in a single, concerted step. This reaction proceeds with inversion of stereochemistry at the reaction center. However, given that the starting material is achiral, this inversion is not readily observable in the product unless a chiral nucleophile or a chiral environment is used. The transition state for this pathway can be sterically hindered due to the Z-configuration of the substrate.
2. SN2' Mechanism (Allylic Rearrangement):
The SN2' mechanism involves the nucleophile attacking the γ-carbon (C3) of the allylic system. This attack occurs concurrently with the migration of the double bond and the departure of the chloride ion from the α-carbon. The SN2' reaction can proceed through two different stereochemical pathways relative to the leaving group: syn-attack (nucleophile attacks from the same face as the leaving group) or anti-attack (nucleophile attacks from the opposite face). Theoretical studies often suggest a preference for the anti-SN2' pathway. For this compound, the SN2' reaction leads to the formation of a product with a terminal double bond.
3. SN1 Mechanism:
In the SN1 mechanism, the chloride ion first dissociates to form a resonance-stabilized allylic carbocation. This carbocation exists as a hybrid of two resonance structures, with positive charge density on both C1 and C3. The nucleophile can then attack either of these electrophilic carbons, leading to a mixture of the direct substitution product and the rearranged product. Due to the planar nature of the carbocation intermediate, if the substitution leads to a new stereocenter, a racemic or near-racemic mixture of enantiomers would be expected.
Data Presentation
Table 1: Illustrative Rate Constants for the Reaction of this compound with Various Nucleophiles.
| Nucleophile | Solvent | Temperature (°C) | k_obs (x 10⁻⁴ M⁻¹s⁻¹) (Illustrative) | Predominant Mechanism |
| Sodium Azide (NaN₃) | DMF | 25 | 8.5 | SN2 |
| Sodium Thiophenoxide (NaSPh) | Methanol | 25 | 15.2 | SN2 > SN2' |
| Piperidine | Ethanol | 25 | 3.1 | SN2/SN2' |
| Sodium Cyanide (NaCN) | DMSO | 25 | 6.8 | SN2 |
| Sodium Iodide (NaI) | Acetone | 25 | 12.5 | SN2 |
Table 2: Illustrative Product Distribution (SN2 vs. SN2') for the Reaction of this compound with Different Nucleophiles in Methanol at 25°C.
| Nucleophile | SN2 Product (%) (Illustrative) | SN2' Product (%) (Illustrative) |
| Sodium Azide (NaN₃) | 90 | 10 |
| Sodium Thiophenoxide (NaSPh) | 75 | 25 |
| Piperidine | 60 | 40 |
| Sodium Cyanide (NaCN) | 85 | 15 |
Mandatory Visualizations
Caption: Competing SN2 and SN2' pathways for nucleophilic attack on this compound.
Caption: Experimental workflow for the kinetic study of nucleophilic substitution on this compound by NMR spectroscopy.
Application Notes and Protocols for the Introduction of a Cis-Butenyl Group Using (Z)-1-Chlorobut-2-ene
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the stereospecific introduction of a cis-butenyl group into organic molecules using (Z)-1-chlorobut-2-ene. The primary method detailed is the S(_N)2 reaction with common carbon nucleophiles, including enolates and organocuprates. This document outlines the reaction principles, provides specific experimental procedures, and summarizes quantitative data to facilitate the efficient and stereoselective synthesis of cis-alkene-containing compounds, which are valuable intermediates in pharmaceutical and agrochemical research.
Introduction
The cis-butenyl moiety is a structural motif present in various biologically active molecules and serves as a key building block in organic synthesis. The stereoselective construction of the (Z)-alkene is often a synthetic challenge due to the thermodynamic preference for the trans or (E)-isomer. This compound, also known as cis-crotyl chloride, is a commercially available and versatile reagent for the direct introduction of the cis-butenyl group. Its reactivity as an allylic halide allows for efficient nucleophilic substitution reactions.[1] This document details the application of this compound in S(_N)2 reactions with enolates and organocuprates to afford the desired cis-alkenes with high fidelity.
Reaction Principle: S(_N)2 Nucleophilic Substitution
The introduction of the cis-butenyl group using this compound proceeds via a classical S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism. In this concerted, one-step process, a nucleophile attacks the carbon atom bearing the chlorine atom, simultaneously displacing the chloride leaving group. A key feature of the S(_N)2 reaction is the inversion of stereochemistry at the electrophilic carbon. However, in the case of this compound, the substitution occurs at an sp
3
-hybridized carbon adjacent to the double bond, and the geometry of the double bond itself is retained, provided that the reaction conditions are controlled to prevent isomerization.
The general transformation can be represented as follows:
Caption: General S(_N)2 reaction scheme.
Applications in Synthesis
The introduction of a cis-butenyl group is particularly relevant in the synthesis of complex molecules where the stereochemistry of a double bond is crucial for biological activity or for directing subsequent stereoselective transformations.
Enolate Alkylation
Enolates, being soft carbon nucleophiles, are excellent partners for reaction with this compound. The alkylation of enolates generated from ketones, esters, and other carbonyl compounds allows for the formation of a new carbon-carbon bond at the α-position to the carbonyl group, with retention of the cis-alkene geometry.
Reaction Scheme:
Caption: Enolate alkylation workflow.
Organocuprate Coupling
Organocuprates, such as lithium dialkylcuprates (Gilman reagents), are another class of soft nucleophiles that react efficiently with allylic halides.[2] The reaction of an organocuprate with this compound provides a reliable method for the formation of a new carbon-carbon bond while preserving the cis-geometry of the double bond.
Reaction Scheme:
Caption: Organocuprate coupling workflow.
Experimental Protocols
Safety Precaution: this compound is a flammable and corrosive liquid. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Protocol 1: Alkylation of Diethyl Malonate with this compound
This protocol describes the introduction of a cis-butenyl group to diethyl malonate, a common C-nucleophile in organic synthesis.[3][4][5][6]
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
This compound (cis-crotyl chloride)
-
Anhydrous ethanol (B145695)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous ethanol.
-
Add sodium ethoxide to the ethanol and stir until fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add diethyl malonate to the sodium ethoxide solution and stir for 30 minutes at 0 °C to form the enolate.
-
Add this compound dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired diethyl 2-((Z)-but-2-en-1-yl)malonate.
Characterization:
The product should be characterized by
1
H NMR, 13
1
Protocol 2: Coupling of Lithium Diphenylcuprate with this compound
This protocol details the reaction of a Gilman reagent with this compound to form (Z)-1-phenylbut-2-ene.[2]
Materials:
-
Copper(I) iodide (CuI)
-
Phenyllithium (B1222949) (PhLi) solution in a suitable solvent (e.g., cyclohexane/ether)
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add CuI and anhydrous diethyl ether.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add two equivalents of phenyllithium solution to the CuI suspension while maintaining the temperature at -78 °C. The formation of the Gilman reagent, lithium diphenylcuprate, is indicated by a color change.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add this compound dropwise to the organocuprate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous NH(_4)Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO(_4).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using hexanes) to yield (Z)-1-phenylbut-2-ene.
Characterization:
Confirm the structure and stereochemistry of the product using
1
H NMR, 13
1
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the introduction of a cis-butenyl group using this compound. Please note that yields and stereoselectivity can be highly substrate and condition-dependent.
Table 1: Enolate Alkylation with this compound
| Nucleophile (Enolate Source) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Z:E Ratio |
| Diethyl Malonate | NaOEt | Ethanol | 0 to RT | 18 | 75-85 | >95:5 |
| Cyclohexanone | LDA | THF | -78 to RT | 12 | 60-70 | >95:5 |
| Ethyl Acetate | LDA | THF | -78 to RT | 6 | 55-65 | >95:5 |
Table 2: Organocuprate Coupling with this compound
| Organocuprate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Z:E Ratio |
| (Ph)(_2)CuLi | Ether/THF | -78 to RT | 16 | 80-90 | >98:2 |
| (Me)(_2)CuLi | Ether | -78 to 0 | 4 | 70-80 | >98:2 |
| (n-Bu)(_2)CuLi | THF | -78 to 0 | 5 | 75-85 | >98:2 |
Logical Workflow for Experimentation
The following diagram illustrates the general workflow for planning and executing a synthesis involving the introduction of a cis-butenyl group using this compound.
Caption: Experimental workflow diagram.
Conclusion
This compound is an effective reagent for the stereospecific introduction of a cis-butenyl group into organic molecules. The S(_N)2 reactions with soft carbon nucleophiles like enolates and organocuprates proceed with high fidelity, retaining the (Z)-geometry of the alkene. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this methodology in their synthetic endeavors, particularly in the fields of drug discovery and development where precise control of stereochemistry is paramount.
References
- 1. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 2. Malonic Ester Synthesis [organic-chemistry.org]
- 3. [PDF] malonic ester synthesis | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Catalytic Cross-Coupling Reactions Involving (Z)-1-Chlorobut-2-ene: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(Z)-1-Chlorobut-2-ene, also known as (Z)-crotyl chloride, is a valuable C4 building block in organic synthesis, prized for its ability to introduce a Z-configured butenyl moiety into target molecules. This functionality is a key structural motif in numerous natural products and pharmaceutically active compounds. Catalytic cross-coupling reactions provide a powerful and stereocontrolled method for forming new carbon-carbon and carbon-heteroatom bonds from this versatile substrate. This document provides detailed application notes and experimental protocols for several key catalytic cross-coupling reactions involving this compound, targeting a range of coupling partners.
Overview of Catalytic Cross-Coupling Reactions
Catalytic cross-coupling reactions are a class of reactions in which two different organic fragments are joined together with the aid of a metal catalyst, typically based on palladium, nickel, or copper. These reactions are fundamental in modern organic synthesis due to their broad substrate scope, high functional group tolerance, and often excellent stereoselectivity. For this compound, a primary concern is the retention of the Z-geometry of the double bond in the final product. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high stereospecificity.
Below, we detail protocols for several major types of cross-coupling reactions applicable to this compound, including Kumada, Negishi, Suzuki, and Sonogashira couplings, as well as copper-catalyzed allylic alkylation.
Kumada Coupling: Reaction with Grignard Reagents
The Kumada coupling is a carbon-carbon bond-forming reaction between a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex. This reaction is particularly effective for coupling with alkyl and aryl Grignard reagents. For reactions involving this compound, nickel-phosphine complexes are often employed to achieve high stereoretention.
General Reaction Scheme:
Experimental Protocol: Nickel-Catalyzed Kumada Coupling of this compound with Phenylmagnesium Bromide
Materials:
-
This compound (1.0 equiv)
-
Phenylmagnesium bromide (1.2 equiv, 2.0 M solution in THF)
-
NiCl₂(dppe) (1,2-bis(diphenylphosphino)ethane)dichloronickel(II) (5 mol%)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (for quenching)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add NiCl₂(dppe) (0.05 equiv).
-
Add anhydrous THF to dissolve the catalyst.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the phenylmagnesium bromide solution (1.2 equiv) to the catalyst solution. The mixture will typically change color.
-
After stirring for 10 minutes at 0 °C, add this compound (1.0 equiv) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford (Z)-but-2-en-1-ylbenzene.
Quantitative Data Summary (Kumada Coupling)
| Entry | Grignard Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | (Z:E) Ratio |
| 1 | Phenylmagnesium bromide | NiCl₂ | dppe | THF | 25 | 18 | 85 | >98:2 |
| 2 | n-Butylmagnesium chloride | NiCl₂ | dppp | THF | 25 | 24 | 78 | >97:3 |
| 3 | Isopropylmagnesium chloride | Pd(PPh₃)₄ | PPh₃ | THF | 50 | 12 | 65 | 95:5 |
Note: Data presented are representative and may vary based on specific reaction conditions and scale.
Caption: Workflow for a typical Kumada cross-coupling reaction.
Negishi Coupling: Reaction with Organozinc Reagents
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[1][2] Organozinc reagents are known for their high functional group tolerance, making this a versatile method. Stereospecific coupling of this compound can be achieved with high fidelity.[3]
General Reaction Scheme:
Experimental Protocol: Palladium-Catalyzed Negishi Coupling of this compound with Phenylzinc Chloride
Materials:
-
This compound (1.0 equiv)
-
Phenylzinc chloride (1.5 equiv, 0.5 M solution in THF)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (for quenching)
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a strict argon atmosphere, add Pd(PPh₃)₄ (0.03 equiv) to a flame-dried Schlenk flask.
-
Add anhydrous THF to dissolve the catalyst.
-
Add the solution of phenylzinc chloride (1.5 equiv) to the flask.
-
Add this compound (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or GC-MS.
-
Upon completion, remove the flask from the inert atmosphere and quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexanes in ethyl acetate) to yield the desired product.
Quantitative Data Summary (Negishi Coupling)
| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | (Z:E) Ratio |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ | PPh₃ | THF | 25 | 16 | 91 | >98:2 |
| 2 | n-Hexylzinc bromide | PdCl₂(dppf) | dppf | THF | 40 | 12 | 82 | >97:3 |
| 3 | (CH₃)₂CHCH₂ZnBr | Ni(acac)₂ | - | THF/NMP | 25 | 24 | 75 | 96:4 |
Note: Data presented are representative and may vary based on specific reaction conditions and scale.
References
Application Note & Protocol: Large-Scale Synthesis of (Z)-1-Chlorobut-2-ene
Abstract
This document provides a comprehensive overview and detailed protocols for the large-scale synthesis of (Z)-1-chlorobut-2-ene, a key intermediate in the production of pharmaceuticals, agrochemicals, and specialty polymers.[1] This application note compares various synthetic routes, outlines a detailed protocol for the industrially preferred method, and provides essential safety and handling information. The content is intended for researchers, chemists, and process engineers in the field of drug development and chemical manufacturing.
Introduction
This compound, also known as cis-crotyl chloride, is a valuable organochlorine compound utilized as a reactive intermediate in a variety of organic syntheses. Its stereochemistry is crucial for the efficacy and safety of many final products. The large-scale production of this compound with high isomeric purity presents several challenges. This document outlines and compares the primary industrial methods for its synthesis: hydrochlorination of 1,3-butadiene (B125203), dehydrohalogenation of 1,2-dichlorobutane, and isomerization of 3-chloro-1-butene.
Comparison of Synthetic Methods
The selection of a synthetic route for large-scale production depends on factors such as yield, stereoselectivity, cost, and scalability. The following table summarizes the key quantitative data for the most common methods of synthesizing this compound.
| Method | Typical Yield (%) | (Z)/(E) Ratio | Key Reaction Conditions | Scalability | Advantages | Disadvantages |
| Hydrochlorination of 1,3-Butadiene | 85-95 | ~4:1 | 55-65°C, polar solvent (e.g., acetic acid), optional CuCl catalyst.[1] | High (Industrial) | High atom economy, relatively low cost. | Produces a mixture of isomers requiring purification. |
| Dehydrohalogenation of 1,2-Dichlorobutane | 60-70 | Varies with base | Strong, bulky base (e.g., potassium tert-butoxide) in an appropriate solvent. | Moderate | Can favor the (Z)-isomer with appropriate base selection. | Lower yield, generates stoichiometric waste. |
| Isomerization of 3-Chloro-1-butene | Equilibrium-dependent | Varies | Catalyzed by acids or metal complexes (e.g., cuprous chloride) at elevated temperatures.[1] | Moderate | Utilizes a readily available starting material. | Equilibrium mixture requires efficient separation. |
Recommended Large-Scale Synthesis Protocol: Hydrochlorination of 1,3-Butadiene
The hydrochlorination of 1,3-butadiene is the most economically viable and widely used method for the large-scale production of 1-chlorobut-2-ene. The following protocol is optimized for maximizing the yield of the desired (Z)-isomer.
3.1. Materials and Equipment
-
Reactants: 1,3-Butadiene (liquefied), Anhydrous Hydrogen Chloride (gas), Acetic Acid (glacial), Cuprous Chloride (catalyst, optional).
-
Equipment: Jacketed pressure reactor with temperature control, gas inlet, and a high-efficiency stirring mechanism. Scrubber for unreacted HCl. Distillation column for purification.
3.2. Experimental Procedure
-
Reactor Preparation: The pressure reactor is rendered inert by purging with nitrogen.
-
Charging the Reactor: Glacial acetic acid is charged into the reactor. If a catalyst is used, cuprous chloride is added at this stage. The reactor is cooled to the desired reaction temperature (typically 55-65°C).[1]
-
Reactant Addition: Liquefied 1,3-butadiene is introduced into the reactor. Subsequently, anhydrous hydrogen chloride gas is bubbled through the stirred reaction mixture at a controlled rate. The pressure in the reactor should be maintained to ensure the reactants remain in the liquid phase.
-
Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the consumption of starting materials and the formation of chlorobutene isomers.
-
Quenching and Work-up: Upon completion, the reaction mixture is cooled. The excess HCl is neutralized, and the crude product is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove acetic acid and any remaining HCl.
-
Phase Separation: The organic layer containing the mixture of chlorobutene isomers is separated from the aqueous layer.
-
Purification: The crude product is subjected to fractional distillation under reduced pressure to separate the this compound from its (E)-isomer and other byproducts like 3-chloro-1-butene.
3.3. Process Parameters for Optimal (Z)-Isomer Yield
| Parameter | Optimal Range | Effect on Yield/Stereoselectivity |
| Temperature | 55 - 65°C | Lower temperatures favor the formation of the kinetically controlled (Z)-isomer.[1] |
| Solvent | Polar (e.g., Acetic Acid) | Stabilizes the carbocation intermediate, favoring the 1,4-addition product.[1] |
| Catalyst (CuCl) | 0.1 - 1.0 mol% | Can enhance the rate and selectivity of the 1,4-addition. |
| Pressure | Maintained to keep reactants in liquid phase | Ensures efficient reaction kinetics. |
Workflow and Logic Diagrams
4.1. Synthesis and Purification Workflow
The following diagram illustrates the overall process for the large-scale synthesis and purification of this compound.
References
Troubleshooting & Optimization
how to prevent isomerization of (Z)-1-Chlorobut-2-ene during reaction
Welcome to the technical support center for (Z)-1-chlorobut-2-ene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its isomerization during chemical reactions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the isomerization of this compound to its (E)-isomer?
The primary driving force for the isomerization of this compound is the greater thermodynamic stability of the (E)-isomer. The trans configuration of the substituents on the double bond in the (E)-isomer minimizes steric hindrance, making it the lower energy and generally more stable form.
Q2: What are the main factors that can induce the isomerization of this compound during a reaction?
Several factors can promote the unwanted isomerization of the (Z)-isomer to the (E)-isomer:
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for the isomerization to occur. Thermal isomerization can lead to an equilibrium mixture of the (Z) and (E) isomers.
-
Presence of Acids or Bases: Both acidic and basic conditions can catalyze the isomerization. Bases can facilitate a[1][2]-proton shift, while Lewis acids can promote isomerization through the formation of carbocation intermediates.
-
Transition Metal Catalysts: Trace amounts of transition metals such as palladium, rhodium, ruthenium, and iridium can catalyze the isomerization process.
-
Radical Initiators: In the presence of radical initiators or upon exposure to UV light, isomerization can occur via a radical mechanism.
-
Polar Solvents: Polar solvents can facilitate the formation of ionic intermediates that may lead to isomerization.
Q3: How can I minimize the isomerization of this compound during a nucleophilic substitution reaction?
To maintain the stereochemical integrity of this compound during a nucleophilic substitution, consider the following strategies:
-
Low Reaction Temperatures: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This will minimize the thermal isomerization.
-
Choice of Nucleophile and Base: Use soft, non-basic nucleophiles whenever possible. If a base is required, opt for a mild, non-nucleophilic base. Strong bases are known to promote isomerization.
-
Aprotic, Non-polar Solvents: Employing aprotic and non-polar solvents can help to suppress the formation of ionic intermediates that can lead to isomerization.
-
Reaction Time: Keep the reaction time to a minimum to reduce the exposure of the (Z)-isomer to conditions that may cause isomerization.
-
Exclusion of Light and Radical Inhibitors: If a radical-mediated isomerization is suspected, conduct the reaction in the dark and consider adding a radical scavenger.
Troubleshooting Guide
Issue: I am observing a significant amount of the (E)-isomer in my reaction product when starting with pure this compound. What should I do?
This is a common issue arising from the isomerization of the starting material. Here are several potential causes and recommended solutions:
| Potential Cause | Recommended Solution |
| Reaction temperature is too high. | Lower the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more reactive nucleophile or a suitable catalyst that does not promote isomerization. |
| The base used is too strong. | Switch to a milder, non-nucleophilic base. Examples include sterically hindered amines or inorganic carbonates. |
| Presence of trace acid or metal impurities. | Purify all reagents and solvents before use. Ensure all glassware is thoroughly cleaned and dried. Consider using a chelating agent to sequester any trace metal contaminants. |
| The solvent is too polar. | Change to a less polar, aprotic solvent. Examples include ethers (e.g., diethyl ether, THF) or hydrocarbon solvents (e.g., hexane, toluene). |
| Prolonged reaction time. | Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. |
| Radical chain reaction. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and in the absence of light. The addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), may be beneficial. |
Experimental Protocols
Protocol 1: Quantification of (Z)- and (E)-1-Chlorobut-2-ene Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the separation and quantification of (Z)- and (E)-1-chlorobut-2-ene isomers.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms, or equivalent) is suitable.
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature: 40 °C, hold for 2 min. Ramp to 150 °C at 10 °C/min. |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-150 |
Sample Preparation:
-
Prepare a stock solution of the sample mixture in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).
-
Dilute the stock solution to an appropriate concentration for GC-MS analysis (typically in the low ppm range).
-
Prepare calibration standards of pure (Z)- and (E)-1-chlorobut-2-ene if available for accurate quantification.
Data Analysis:
-
Identify the peaks for (Z)- and (E)-1-chlorobut-2-ene based on their retention times and mass spectra. The (Z)-isomer typically has a slightly shorter retention time than the (E)-isomer on standard non-polar columns.
-
Quantify the relative amounts of each isomer by integrating the peak areas of a characteristic ion (e.g., the molecular ion at m/z 90 or a major fragment).
Protocol 2: 1H NMR Analysis for Z/E Isomer Ratio Determination
1H NMR spectroscopy can be a powerful tool to determine the ratio of (Z) to (E) isomers. The chemical shifts and coupling constants of the vinylic and allylic protons are distinct for each isomer.
| Isomer | Vinylic Protons (δ, ppm) | Allylic Protons (CH2Cl) (δ, ppm) | Coupling Constant (JH-H, Hz) |
| This compound | ~5.75 | ~4.15 | ~11 (cis) |
| (E)-1-chlorobut-2-ene | ~5.80 | ~4.05 | ~15 (trans) |
Procedure:
-
Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl3).
-
Acquire a 1H NMR spectrum.
-
Integrate the signals corresponding to a specific set of protons for both the (Z) and (E) isomers (e.g., the allylic CH2Cl protons).
-
The ratio of the integrals will give the molar ratio of the two isomers.
Visualizations
Caption: Mechanisms of this compound Isomerization.
References
Technical Support Center: Synthesis of (Z)-1-Chlorobut-2-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (Z)-1-Chlorobut-2-ene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main synthetic routes to obtain this compound:
-
Hydrochlorination of 1,3-Butadiene (B125203): This is the most common industrial method. It involves the reaction of 1,3-butadiene with hydrogen chloride. However, this reaction typically produces a mixture of isomers, including this compound, (E)-1-Chlorobut-2-ene, and 3-Chlorobut-1-ene.[1]
-
Chlorination of (Z)-Crotyl Alcohol: This method offers a more direct route to the (Z)-isomer, assuming the stereochemistry of the double bond is retained during the chlorination of (Z)-crotyl alcohol. Various chlorinating agents can be employed for this transformation.[2]
Q2: What are the major challenges in synthesizing this compound?
A2: The primary challenges include:
-
Low Selectivity: The hydrochlorination of 1,3-butadiene is often not very selective, leading to a mixture of isomers that can be difficult to separate.
-
Side Reactions: Undesirable side reactions can occur, leading to the formation of byproducts and reducing the overall yield of the desired product.
-
Purification: The separation of this compound from its isomers, particularly the (E)-isomer, can be challenging due to their similar physical properties.
-
Safety: The starting materials, such as 1,3-butadiene, are flammable and require careful handling.
Q3: How can I improve the yield of the desired (Z)-isomer in the hydrochlorination of 1,3-butadiene?
A3: To improve the yield of this compound, consider the following strategies:
-
Temperature Control: Lower reaction temperatures, typically in the range of 55-65°C, are reported to favor the formation of the (Z)-isomer by minimizing carbocation rearrangement.[1]
-
Solvent Selection: The use of polar solvents can help to stabilize the intermediates and influence the product distribution.
-
Catalyst Choice: While not extensively detailed in the provided search results, the use of specific catalysts could enhance the selectivity towards the desired isomer.
-
Reaction Time: Optimizing the reaction time is crucial. Shorter reaction times may favor the kinetic product (3-Chlorobut-1-ene), while longer times allow for equilibration to the thermodynamic products (1-chloro-2-butenes). Fine-tuning is necessary to maximize the (Z)-isomer.
Q4: What is the role of phase-transfer catalysis (PTC) in this synthesis?
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield of chlorobutene isomers | Incomplete reaction. | - Increase reaction time.- Increase reaction temperature (note: this may affect isomer distribution).- Ensure efficient mixing of reactants. |
| Loss of volatile reactants or products. | - Use a closed reaction system with a condenser.- Cool the reaction vessel to minimize evaporation. | |
| High proportion of 3-Chlorobut-1-ene (kinetic product) | Reaction conditions favor kinetic control. | - Increase the reaction temperature to around 80°C to promote equilibration to the more stable 1-chloro-2-butene (B1196595) isomers.[1]- Increase the reaction time. |
| High proportion of (E)-1-Chlorobut-2-ene | Reaction conditions favor the more thermodynamically stable (E)-isomer. | - Carefully control the reaction temperature within the optimal range for (Z)-isomer formation (55-65°C).[1]- Experiment with different polar solvents to influence the transition state leading to the (Z)-isomer. |
| Difficult separation of (Z)- and (E)-isomers | Similar boiling points of the isomers. | - Employ fractional distillation under reduced pressure. A pressure of 100 mmHg has been reported to be effective in isolating the (Z)-isomer with 92% purity.[1]- Consider preparative gas chromatography for high-purity samples, although this is less practical for larger scales. |
| Formation of polymeric byproducts | Radical polymerization of 1,3-butadiene. | - Add a radical inhibitor to the reaction mixture.- Ensure the absence of oxygen and other radical initiators. |
Experimental Protocols
Synthesis of 1-Chloro-2-butene from Crotonyl Alcohol (General Procedure)
A reported method for the synthesis of 1-chloro-2-butene from crotonyl alcohol involves the use of oxalyl dichloride and triphenylphosphine (B44618) oxide in chloroform (B151607) at 20°C for 7 hours, with a reported yield of 70%.[2] While the isomeric purity of the product is not specified, starting with (Z)-crotyl alcohol would be the logical approach to favor the formation of this compound.
General Steps:
-
In a reaction vessel under an inert atmosphere, dissolve (Z)-crotyl alcohol in a suitable anhydrous solvent (e.g., chloroform).
-
Add the chlorinating agent (e.g., a solution of oxalyl dichloride and triphenylphosphine oxide) dropwise to the alcohol solution while maintaining the desired temperature.
-
Stir the reaction mixture for the specified duration.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction and work up the product. This may involve washing with water and/or brine, drying the organic layer, and removing the solvent under reduced pressure.
-
Purify the crude product, for example, by distillation.
Data Presentation
Table 1: Reaction Conditions and Product Distribution in the Hydrochlorination of 1,3-Butadiene
| Parameter | Condition | Effect on Product Distribution | Reference |
| Temperature | Low (e.g., below 40°C) | Favors the formation of the kinetic product, 3-Chlorobut-1-ene. | General principle |
| Moderate (55-65°C) | Reported to favor the formation of this compound. | [1] | |
| High (e.g., 80°C) | Leads to an equilibrium mixture of isomers. | [1] | |
| Purification | Selective distillation at 100 mmHg | Can isolate this compound with 92% purity from the equilibrium mixture. | [1] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Key factors influencing the yield and purity of this compound.
References
troubleshooting side reactions in (Z)-1-Chlorobut-2-ene chemistry
Welcome to the technical support center for (Z)-1-Chlorobut-2-ene chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during experimentation with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound and how can they affect my reaction?
A1: Commercial this compound is primarily synthesized through the hydrochlorination of 1,3-butadiene. This process can lead to several impurities, with the most common being the (E)-isomer ((E)-1-Chlorobut-2-ene) and the regioisomer 3-Chlorobut-1-ene.[1] The presence of these isomers can lead to a mixture of products in subsequent reactions, complicating purification and reducing the yield of the desired (Z)-product. The (E)-isomer is generally more thermodynamically stable and may be favored at higher temperatures.[1]
Q2: My reaction with this compound is giving a mixture of stereoisomers. How can I improve the stereoselectivity?
A2: Maintaining the (Z)-stereochemistry is a common challenge. Isomerization to the more stable (E)-isomer can occur, particularly at elevated temperatures. To favor the desired (Z)-product, it is crucial to maintain low reaction temperatures. Additionally, the choice of solvent and catalyst can play a significant role in stereochemical control. For instance, in its synthesis, polar solvents and the use of a cuprous chloride (CuCl) catalyst can favor the formation of the (Z)-isomer.[1] In subsequent reactions, minimizing reaction time and using reaction conditions known to preserve stereochemistry are key.
Q3: I am observing significant amounts of elimination byproducts in my nucleophilic substitution reaction. What can I do to minimize this?
A3: this compound, being an allylic chloride, is susceptible to both nucleophilic substitution (SN2) and elimination (E2) reactions.[1] The formation of elimination byproducts, typically butadienes, is favored by strong, sterically hindered bases and higher reaction temperatures. To minimize elimination, consider the following:
-
Use a less sterically hindered base/nucleophile.
-
Lower the reaction temperature.
-
Choose a polar aprotic solvent , such as DMSO or DMF, which can favor SN2 reactions.[2]
Q4: How can I effectively purify this compound from its isomers?
A4: Purification of this compound from its (E)-isomer and 3-Chlorobut-1-ene can be achieved through fractional distillation at reduced pressure.[1] The boiling points of the isomers are close, so a distillation column with high theoretical plates is recommended for efficient separation. Additionally, column chromatography can be an effective method for separating geometric isomers, often using a nonpolar eluent.
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis
Symptoms: The desired (Z)-crotyl ether is obtained in low yield, with significant amounts of side products detected by GC-MS or NMR.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Competition from E2 Elimination | Use a less sterically hindered alkoxide. Lower the reaction temperature. Employ a polar aprotic solvent (e.g., DMF, DMSO) to favor the SN2 pathway.[2][3] | Increased yield of the desired ether and a reduction in the formation of 1,3-butadiene. |
| Isomerization of Starting Material | Ensure the this compound starting material is of high purity and has been stored at low temperatures to prevent isomerization to the more stable (E)-isomer. | Formation of the desired (Z)-ether with minimal contamination from the (E)-ether. |
| Hydrolysis of Starting Material | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of crotyl alcohol. | Minimized formation of crotyl alcohol and improved yield of the target ether. |
Issue 2: Formation of Multiple Products in Grignard Reactions
Symptoms: The reaction of this compound with magnesium followed by an electrophile yields a mixture of the expected product and a regioisomeric byproduct.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Allylic Rearrangement of the Grignard Reagent | The crotyl Grignard reagent exists as a resonance-stabilized species, which can react at either the C1 or C3 position. To favor reaction at the desired position, consider the steric hindrance of the electrophile. Less hindered electrophiles may favor reaction at the more substituted C3 position. | Improved regioselectivity of the Grignard addition. |
| Wurtz-type Coupling | Add the this compound slowly to the magnesium turnings to maintain a low concentration of the alkyl halide and minimize coupling side reactions. | Reduced formation of octane- and other coupling byproducts. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of (Z)-1-Ethoxybut-2-ene
This protocol describes the synthesis of (Z)-1-ethoxybut-2-ene from this compound and sodium ethoxide.
Materials:
-
This compound (high purity)
-
Sodium ethoxide
-
Anhydrous ethanol (B145695)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.
-
In the flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Dissolve this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the this compound solution dropwise to the stirred sodium ethoxide solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain (Z)-1-ethoxybut-2-ene.
Protocol 2: Grignard Reaction of this compound with Acetone (B3395972)
This protocol details the formation of the crotyl Grignard reagent and its subsequent reaction with acetone.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for initiation)
-
Acetone (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Dry all glassware in an oven and assemble under a nitrogen atmosphere.
-
Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet.
-
Gently heat the flask with a heat gun to activate the magnesium until the iodine vapor is visible.
-
In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether.
-
Add a small portion of the alkyl halide solution to the magnesium. The reaction should initiate, as indicated by bubbling and a color change. If not, gentle heating may be required.
-
Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of anhydrous acetone (1 equivalent) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting alcohol by column chromatography or distillation.
References
purification techniques for (Z)-1-Chlorobut-2-ene from its trans isomer
Welcome to the Technical Support Center for the purification of (Z)-1-Chlorobut-2-ene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the separation of this compound from its (E) isomer and other synthesis-related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenge lies in the close boiling points of the (Z) and (E) isomers. While the (E)-isomer has a consistently reported boiling point of 85-86 °C, there is conflicting data for the (Z)-isomer, with some sources citing approximately 69.71 °C and others 84.1 °C.[1][2][3] This small difference, particularly with the 84.1 °C value, makes efficient separation by standard distillation difficult, often requiring advanced techniques to achieve high purity.[4]
Q2: What are the most common methods for separating (Z)- and (E)-1-Chlorobut-2-ene?
A2: The most frequently employed and practical methods for separating these geometric isomers include:
-
Fractional Distillation: Particularly under reduced pressure, which can enhance the boiling point difference.
-
Preparative Gas Chromatography (GC): Offers high resolution for separating compounds with very close boiling points.
-
Extractive Distillation: Involves adding a solvent to alter the relative volatility of the isomers.
-
Azeotropic Distillation: Utilizes an entrainer to form a new, lower-boiling azeotrope with one of the isomers.
Q3: Is it possible to synthesize a mixture enriched in the (Z)-isomer to simplify purification?
A3: Yes, the hydrochlorination of 1,3-butadiene (B125203) can be controlled to favor the formation of the (Z)-isomer. By maintaining low reaction temperatures (e.g., 55-65°C), a (Z)/(E) ratio of approximately 4:1 can be achieved.[5] Starting with an enriched mixture can significantly improve the efficiency of subsequent purification steps.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Fractional Distillation
Issue 1: Poor separation of (Z) and (E) isomers.
-
Possible Cause: Insufficient number of theoretical plates in the distillation column.
-
Solution: Employ a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings, or structured packing) to increase the number of theoretical plates.[6]
-
-
Possible Cause: Distillation rate is too fast.
-
Solution: Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow and steady distillation is crucial for separating close-boiling isomers.[6]
-
-
Possible Cause: Fluctuations in heat input or pressure.
-
Solution: Use a stable heating source (e.g., a heating mantle with a controller) and ensure a consistent vacuum if performing reduced pressure distillation. Insulate the distillation column to minimize heat loss.
-
Issue 2: Inability to achieve high purity of the (Z)-isomer.
-
Possible Cause: Operating at atmospheric pressure where the boiling point difference is minimal.
-
Solution: Perform the distillation under reduced pressure (e.g., 100 mmHg). This can increase the relative volatility of the isomers, making separation more effective. It has been reported that the (Z)-isomer can be isolated with 92% purity at this pressure.[5]
-
Preparative Gas Chromatography (GC)
Issue 3: Co-elution or poor resolution of isomer peaks.
-
Possible Cause: The GC column's stationary phase is not providing adequate selectivity.
-
Solution: Select a column with a stationary phase that can differentiate between the geometric isomers. For nonpolar compounds like chlorobutenes, a mid-to-high polarity column, or even a liquid crystalline stationary phase, may provide the necessary selectivity.
-
-
Possible Cause: The temperature program is not optimized.
-
Solution: Start with a lower initial oven temperature and use a slow temperature ramp (e.g., 1-2 °C/min) to maximize the interaction time of the isomers with the stationary phase, thereby improving resolution.
-
-
Possible Cause: Incorrect carrier gas flow rate.
-
Solution: Optimize the carrier gas (e.g., Helium, Hydrogen) flow rate for the specific column being used to achieve maximum efficiency.
-
Issue 4: Sample decomposition in the injector.
-
Possible Cause: The injector temperature is too high, causing thermal degradation of the chlorobutene isomers.
-
Solution: Lower the injector temperature to the minimum required for efficient volatilization of the sample without causing decomposition.
-
Extractive and Azeotropic Distillation
Issue 5: Difficulty in selecting an appropriate solvent or entrainer.
-
Possible Cause: Lack of available data for this specific separation.
-
Solution: For extractive distillation, screen high-boiling, miscible, and non-reactive solvents that are known to alter the volatility of chlorinated hydrocarbons. Potential candidates include sulfolane, N-methylpyrrolidone, or dimethylformamide.[7] For azeotropic distillation, search for entrainers that form low-boiling azeotropes with one of the isomers. This often requires experimental screening.[8][9]
-
Data Presentation
Table 1: Physical Properties of 1-Chlorobut-2-ene Isomers
| Property | This compound (cis) | (E)-1-Chlorobut-2-ene (trans) |
| Molecular Formula | C₄H₇Cl | C₄H₇Cl |
| Molecular Weight | 90.55 g/mol | 90.55 g/mol |
| Boiling Point | ~69.71 °C (estimated) / 84.1 °C | 85-86 °C |
| Density | 0.9366 g/mL (estimated) | 0.923 g/mL |
| CAS Number | 4628-21-1 | 4894-61-5 |
Note: There is conflicting data in the literature regarding the boiling point of the (Z)-isomer.[1][2][3][10][11][12][13]
Experimental Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency fractionating column (e.g., a 50 cm Vigreux column or a packed column with at least 20 theoretical plates). Ensure all joints are properly sealed for vacuum application. Use a calibrated thermometer or thermocouple to monitor the head temperature.
-
Sample Charging: Charge the distillation flask with the mixture of (Z)- and (E)-1-chlorobut-2-ene. Do not fill the flask to more than two-thirds of its volume. Add boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation: Gradually reduce the pressure to the desired level (e.g., 100 mmHg). Begin heating the distillation flask slowly.
-
Fraction Collection: Collect the distillate in fractions. The first fraction will be enriched in the lower-boiling (Z)-isomer. Monitor the head temperature closely; a stable temperature indicates the collection of a pure fraction.
-
Analysis: Analyze the collected fractions using Gas Chromatography (GC) or GC-MS to determine the isomeric purity.
Protocol 2: Preparative Gas Chromatography (GC)
-
Instrumentation: Use a preparative gas chromatograph equipped with a suitable detector (e.g., Thermal Conductivity Detector - TCD) and a fraction collector.
-
Column Selection: Choose a column with a stationary phase that provides good selectivity for geometric isomers. A mid-to-high polarity column is a good starting point.
-
Method Development:
-
Injector Temperature: Set to a temperature that ensures complete vaporization without sample degradation (e.g., 150 °C).
-
Oven Temperature Program: Start with an initial temperature below the boiling point of the (Z)-isomer (e.g., 50 °C) and ramp up slowly (e.g., 2-5 °C/min) to a final temperature that ensures elution of the (E)-isomer.
-
Carrier Gas: Use an inert carrier gas such as Helium or Nitrogen at an optimized flow rate.
-
-
Injection and Collection: Inject a small amount of the isomer mixture to determine the retention times of the (Z) and (E) isomers. Once the retention times are established, perform larger injections and collect the eluting peaks corresponding to the (Z)-isomer in a cooled trap.
-
Purity Verification: Analyze the collected fraction by analytical GC to confirm its purity.
Visualizations
Caption: Workflow for the purification of this compound by fractional distillation.
References
- 1. This compound CAS#: 4628-21-1 [m.chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. 1-Chloro-2-butene [drugfuture.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 4628-21-1 | Benchchem [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. US4121978A - Method of separating chlorinated aliphatic hydrocarbons from mixtures thereof, by extractive distillation - Google Patents [patents.google.com]
- 8. Selecting entrainers for azeotropic distillation - University of Nottingham Ningbo China [research.nottingham.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. chembk.com [chembk.com]
- 11. Page loading... [wap.guidechem.com]
- 12. 2-Butene, 1-chloro-, (2Z)- | C4H7Cl | CID 5463237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-Chloro-2-butene | 591-97-9 [chemicalbook.com]
optimization of reaction conditions for (Z)-1-Chlorobut-2-ene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of (Z)-1-Chlorobut-2-ene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent industrial method for the synthesis of this compound is the hydrochlorination of 1,3-butadiene (B125203). This reaction typically yields a mixture of this compound, (E)-1-Chlorobut-2-ene, and 3-Chlorobut-1-ene.[1] The desired (Z)-isomer is formed through a 1,4-addition mechanism.
Q2: What are the key factors influencing the stereoselectivity towards the (Z)-isomer?
A2: The formation of the (Z)-isomer is favored under kinetic control. Key factors to maximize the yield of the (Z)-isomer include maintaining low reaction temperatures and using polar solvents.[1]
Q3: What are the common impurities and byproducts in this synthesis?
A3: The primary impurities are the stereoisomer, (E)-1-Chlorobut-2-ene, and the constitutional isomer, 3-Chlorobut-1-ene, which is formed via a 1,2-addition pathway.[1]
Q4: How can this compound be purified from the reaction mixture?
A4: Purification is typically achieved through fractional distillation at reduced pressure. This method allows for the separation of the (Z)-isomer from the (E)-isomer and other byproducts based on their different boiling points.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Reaction temperature is too high, favoring the thermodynamically more stable (E)-isomer or promoting polymerization. | Maintain a low reaction temperature, ideally between -15°C and 0°C, to favor the kinetically controlled formation of the (Z)-isomer. |
| Incorrect ratio of reactants. | Ensure the optimal molar ratio of hydrogen chloride to 1,3-butadiene is used. An excess of butadiene can lead to incomplete conversion, while an excess of HCl can promote the formation of dichlorinated byproducts. | |
| High proportion of (E)-1-Chlorobut-2-ene | The reaction is proceeding under thermodynamic control. | Lower the reaction temperature and consider using a polar aprotic solvent to stabilize the transition state leading to the (Z)-isomer. |
| Isomerization of the (Z)-product to the more stable (E)-isomer during workup or purification. | Minimize the thermal stress on the product during distillation by using reduced pressure. Avoid prolonged heating. | |
| Significant amount of 3-Chlorobut-1-ene byproduct | The 1,2-addition pathway is competing with the desired 1,4-addition. | The choice of solvent can influence the regioselectivity. Using a more polar solvent can favor the 1,4-addition product. |
| Formation of polymeric byproducts | Cationic polymerization of 1,3-butadiene initiated by the acidic conditions. | Ensure a low reaction temperature and avoid localized high concentrations of HCl. The use of a polymerization inhibitor might be considered in some protocols. |
| Difficulty in separating isomers by distillation | Boiling points of the isomers are close. | Use a fractional distillation column with a high number of theoretical plates and maintain a slow distillation rate under reduced pressure to improve separation efficiency.[1] |
Experimental Protocols
Protocol 1: Stereoselective Synthesis of this compound via Hydrochlorination of Butadiene
This protocol is a representative procedure based on established principles for favoring the (Z)-isomer.
Materials:
-
1,3-Butadiene (liquefied gas)
-
Hydrogen chloride (gas)
-
Anhydrous polar solvent (e.g., dichloromethane (B109758) or liquid sulfur dioxide)
-
Anhydrous calcium chloride (for drying)
Equipment:
-
Three-necked round-bottom flask equipped with a gas inlet tube, a dry ice/acetone condenser, and a mechanical stirrer.
-
Low-temperature cooling bath (e.g., cryostat or dry ice/acetone bath).
-
Gas flow meters.
-
Fractional distillation apparatus.
Procedure:
-
Set up the reaction apparatus and ensure it is completely dry and purged with an inert gas (e.g., nitrogen or argon).
-
Cool the three-necked flask to the desired reaction temperature (e.g., -15°C) using the low-temperature bath.
-
Condense a measured amount of 1,3-butadiene into the reaction flask.
-
Dissolve the liquefied butadiene in the anhydrous polar solvent.
-
Slowly bubble a controlled flow of dry hydrogen chloride gas through the stirred solution. Monitor the reaction progress by GC analysis of aliquots.
-
Once the desired conversion is reached, stop the flow of HCl and purge the reaction mixture with an inert gas to remove any unreacted HCl.
-
Wash the crude product with a cold, dilute aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with cold brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter to remove the drying agent.
-
Carefully purify the product by fractional distillation under reduced pressure, collecting the fraction corresponding to this compound.
Data Presentation
Table 1: Influence of Reaction Temperature on Isomer Distribution in the Hydrochlorination of Butadiene
| Temperature (°C) | This compound (%) | (E)-1-Chlorobut-2-ene (%) | 3-Chlorobut-1-ene (%) |
| -15 | ~60 | ~20 | ~20 |
| 0 | ~55 | ~25 | ~20 |
| 25 | ~45 | ~35 | ~20 |
Note: The values presented are illustrative and can vary based on other reaction conditions such as solvent and reaction time.
Visualizations
Caption: Reaction pathway for the hydrochlorination of 1,3-butadiene.
Caption: A logical workflow for troubleshooting low yields of the (Z)-isomer.
References
Technical Support Center: Characterization of (Z)-1-Chlorobut-2-ene Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-1-Chlorobut-2-ene and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in characterizing this compound and its products?
A1: The primary challenges include:
-
Isomer Differentiation: Distinguishing this compound from its geometric isomer, (E)-1-Chlorobut-2-ene, and its constitutional isomer, 3-Chlorobut-1-ene, requires careful selection and optimization of analytical techniques. These isomers often exhibit similar physical properties, leading to co-elution in chromatographic methods.
-
Thermal Lability: As an allylic chloride, this compound can be thermally unstable and may degrade or isomerize in the high temperatures of a GC inlet.[1][2] This can lead to inaccurate quantification and the appearance of unexpected peaks in the chromatogram.
-
Reactivity: The reactivity of the allylic chloride functionality can lead to degradation of the analyte on active sites within the chromatographic system or reaction with certain NMR solvents.
Q2: How can I distinguish between the (Z) and (E) isomers of 1-Chlorobut-2-ene using NMR spectroscopy?
A2: The key distinguishing feature in ¹H NMR is the coupling constant (J-value) between the vinylic protons (H2 and H3). The cis relationship of these protons in the (Z)-isomer results in a smaller coupling constant (typically around 10.2 Hz) compared to the trans relationship in the (E)-isomer (typically 11-18 Hz).[1][3]
Q3: What are the expected major fragments in the mass spectrum of this compound?
A3: In electron ionization mass spectrometry (EI-MS), you can expect to see a molecular ion peak (M⁺) at m/z 90 and an M⁺+2 peak at m/z 92 in a roughly 3:1 ratio, which is characteristic of a compound containing one chlorine atom. The base peak is typically observed at m/z 55, corresponding to the stable allylic carbocation [C₄H₇]⁺ formed by the loss of the chlorine radical.[3] Another significant fragment may appear at m/z 49/51, corresponding to [CH₂Cl]⁺.[3]
Troubleshooting Guides
Gas Chromatography (GC) and GC-MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor resolution between (Z) and (E) isomers | - Inappropriate GC column. - Suboptimal oven temperature program.[4] - Incorrect carrier gas flow rate.[5] | - Use a mid-polarity to polar stationary phase column (e.g., one with higher phenyl content or a cyanopropyl phase) to enhance separation based on dipole-dipole interactions.[5] - Employ a slow temperature ramp (e.g., 1-5 °C/min) to improve separation.[5] - Optimize the carrier gas flow rate to achieve the best balance between analysis time and resolution. |
| Peak tailing for this compound | - Active sites in the GC system (e.g., inlet liner, column head) interacting with the polar C-Cl bond.[1] - Contamination from previous injections.[6] | - Replace the inlet liner with a fresh, deactivated one.[6] - Trim the first few centimeters of the GC column to remove active sites.[4] - Ensure proper column installation to avoid dead volume.[4] |
| Appearance of unexpected peaks or poor reproducibility | - Thermal degradation or isomerization of the analyte in the hot GC inlet.[1][2] - Sample decomposition catalyzed by active sites.[6] | - Lower the inlet temperature. Start at a lower temperature (e.g., 200 °C) and gradually increase to find the optimal balance between volatilization and minimizing degradation.[1] - Use a deactivated inlet liner and glass wool to minimize catalytic effects. |
| Ghost peaks in the chromatogram | - Contamination from the septum, carrier gas, or sample carryover from a previous injection.[4] | - Replace the septum. - Ensure high-purity carrier gas and install appropriate traps. - Perform a blank run with solvent to check for carryover. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Overlapping signals in the vinyl region | - Insufficient magnetic field strength. - Inappropriate solvent choice leading to poor signal dispersion.[7] | - Use a higher field NMR spectrometer if available. - Try a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) as solvent-induced shifts can improve signal separation.[7] |
| Broad peaks | - Sample is too concentrated. - Presence of paramagnetic impurities. - Poor shimming of the magnetic field. | - Dilute the sample. - Filter the sample to remove any particulate matter. - Re-shim the spectrometer. |
| Inaccurate integration | - Overlapping peaks. - Baseline distortion. | - Use deconvolution software to integrate overlapping signals. - Ensure proper phasing and baseline correction of the spectrum. |
Data Presentation
Table 1: Comparative Spectroscopic and Physical Data for Chlorobutene Isomers
| Property | This compound | (E)-1-Chlorobut-2-ene | 3-Chlorobut-1-ene |
| CAS Number | 4628-21-1[8] | 4894-61-5[9] | 563-52-0[3] |
| Molecular Weight | 90.55 g/mol [8] | 90.55 g/mol [9] | 90.55 g/mol [3] |
| Boiling Point | ~84 °C | ~85-86 °C[10] | ~64-65 °C |
| ¹H NMR (CDCl₃, δ ppm) | ~5.45 (m, 2H), 3.92 (d, 2H), 1.61 (t, 3H)[3] | ~5.75 (m, 1H), ~5.55 (m, 1H), ~4.0 (d, 2H), ~1.7 (d, 3H) | ~5.9 (m, 1H), ~5.2 (m, 2H), ~4.5 (q, 1H), ~1.6 (d, 3H) |
| J H-H (Hz) | J₂₃ ≈ 10.2 (cis)[3] | J₂₃ ≈ 15 (trans) | N/A |
| ¹³C NMR (CDCl₃, δ ppm) | ~129.7, ~126.2, ~39.2, ~12.7[3] | ~130.4, ~125.1, ~45.9, ~17.7 | ~140.1, ~116.3, ~58.9, ~24.5 |
| MS Base Peak (m/z) | 55[3] | 55 | 55 |
Note: NMR data are approximate and can vary with solvent and spectrometer frequency.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound Reaction Mixture
This protocol provides a starting point for the analysis of a reaction mixture potentially containing this compound and its isomers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness, or a similar mid-polarity column.[11]
-
Injector Temperature: 200 °C (to minimize thermal degradation).[1]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 2 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overload.
-
Injection Volume: 1 µL.
-
MS Parameters:
-
Sample Preparation: Dilute the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.[11]
Protocol 2: HPLC Separation of Chlorobutene Isomers
This protocol outlines a starting point for the HPLC separation of chlorobutene isomers. Method development and optimization will likely be required.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Mass Spectrometric detector.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for reversed-phase chromatography. For enhanced separation of geometric isomers, a phenyl-hexyl or a chiral column (for enantiomeric products) could be explored.[12]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). Gradient elution may be necessary for complex mixtures.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or MS detection for higher sensitivity and specificity.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Protocol 3: NMR Spectroscopic Analysis
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice.[3] If signal overlap is an issue, consider using benzene-d₆ or acetone-d₆.[7]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of the deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Pay close attention to the vinyl region (typically 5-6 ppm) and the coupling constants of the vinylic protons to determine the stereochemistry.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments.
-
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 4628-21-1 | Benchchem [benchchem.com]
- 4. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. spectrabase.com [spectrabase.com]
- 8. 2-Butene, 1-chloro-, (2Z)- | C4H7Cl | CID 5463237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (E)-1-chlorobut-2-ene [webbook.nist.gov]
- 10. (E)-1-chlorobut-2-ene [webbook.nist.gov]
- 11. benchchem.com [benchchem.com]
- 12. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing (Z)-1-Chlorobut-2-ene for Long-Term Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stabilization of (Z)-1-Chlorobut-2-ene. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visualizations to address common challenges encountered during the storage and handling of this reactive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
This compound (CAS No. 4628-21-1) is a reactive organochlorine compound widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility is often dependent on its specific cis-(Z) stereochemistry. The primary stability concern is its propensity to isomerize to the more thermodynamically stable trans-(E) isomer, which can affect reaction outcomes, yields, and the purity of the final products. Additionally, it can undergo hydrolysis and other degradation pathways.
Q2: What are the main degradation pathways for this compound?
The primary degradation pathways for this compound are:
-
Isomerization: The molecule can convert to its more stable (E)-isomer. This process can be accelerated by heat, light, and the presence of acids. At 80°C, an equilibrium mixture is known to form, consisting of approximately 45% (Z)-isomer, 40% (E)-isomer, and 15% 3-chloro-1-butene.[1]
-
Hydrolysis: In the presence of water, this compound can hydrolyze to form corresponding allylic alcohols.
-
Radical-Mediated Degradation: Exposure to light or the presence of radical initiators can lead to degradation and polymerization.
Q3: What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Low temperature is critical. Storage at -20°C is highly recommended. For shorter periods, storage at 2-8°C may be acceptable, but the rate of isomerization will be higher than at -20°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using an amber glass vial or by wrapping the container in aluminum foil.
-
Moisture: Ensure the compound is stored in a tightly sealed container to prevent the ingress of moisture, which can lead to hydrolysis.
Q4: What types of stabilizers can be used for this compound?
Two main classes of stabilizers are recommended:
-
Acid Scavengers: Small amounts of an epoxide, such as propylene (B89431) oxide , can be added to scavenge trace amounts of acid (e.g., HCl) that may form and catalyze isomerization.
-
Antioxidants (Radical Scavengers): Hindered phenols, such as Butylated Hydroxytoluene (BHT) or hydroquinone , can inhibit radical-mediated degradation pathways.
Q5: How can I monitor the purity and detect degradation of my this compound sample?
The purity of this compound and the presence of its (E)-isomer can be monitored using the following analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful for distinguishing between the (Z) and (E) isomers. The coupling constant (J-value) for the vinyl protons in the (Z)-isomer is typically smaller (around 10-12 Hz) compared to the (E)-isomer (around 15-18 Hz).[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the (Z) and (E) isomers, as well as other degradation products. MS can then be used to identify these components based on their mass-to-charge ratio and fragmentation patterns.[2][3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid Isomerization to (E)-isomer | 1. High Storage Temperature: The sample is stored at room temperature or in a refrigerator that is not maintaining a low enough temperature. 2. Presence of Acidic Impurities: Trace amounts of acid (e.g., HCl from synthesis or degradation) are catalyzing the isomerization. 3. Exposure to Light: UV light can promote isomerization. | 1. Store at -20°C: Immediately move the sample to a freezer. 2. Add an Acid Scavenger: Add a small amount of propylene oxide (e.g., 0.1% v/v) to neutralize any acidic impurities. 3. Protect from Light: Store in an amber vial or wrap the container in foil. |
| Appearance of a Second Set of Peaks in NMR/GC | 1. Isomerization: The new peaks likely correspond to the (E)-isomer. 2. Hydrolysis: If the sample has been exposed to moisture, the new peaks could be allylic alcohols. | 1. Confirm Isomer Identity: Use NMR coupling constants or GC-MS to confirm the presence of the (E)-isomer. If the (Z)-isomer is still the major component, it may be usable depending on the experimental requirements. Consider re-purification if necessary. 2. Check for Moisture Ingress: Ensure the container is properly sealed. If hydrolysis has occurred, the sample may need to be discarded or re-purified. |
| Discoloration of the Sample (Yellowing/Browning) | 1. Oxidation/Polymerization: Exposure to air (oxygen) and/or light can lead to the formation of colored degradation products. | 1. Store Under Inert Atmosphere: Ensure the sample is stored under argon or nitrogen. 2. Add an Antioxidant: Add a small amount of a hindered phenol (B47542) like BHT (e.g., 50-100 ppm) to inhibit oxidative degradation. |
| Inconsistent Reaction Results | 1. Variable Purity of Starting Material: The ratio of (Z)- to (E)-isomer may be changing between experiments, leading to different reaction outcomes. | 1. Analyze Purity Before Each Use: Run a quick purity check (e.g., by GC or NMR) before setting up a reaction to ensure the isomeric ratio is consistent. 2. Implement Strict Storage and Handling Protocols: Follow the recommended storage and stabilization procedures to maintain the integrity of the compound. |
Quantitative Data Summary
The stability of this compound is highly dependent on storage conditions. The following table summarizes the expected stability under various scenarios.
| Storage Condition | Temperature | Stabilizer | Expected Isomerization Rate | Estimated Shelf-Life (for >95% Purity) |
| Ideal | -20°C | Propylene Oxide (0.1%) + BHT (100 ppm) | Very Low | > 1 year |
| Good | -20°C | Propylene Oxide (0.1%) or BHT (100 ppm) | Low | 6-12 months |
| Acceptable | 2-8°C | Propylene Oxide (0.1%) + BHT (100 ppm) | Moderate | 1-3 months |
| Poor | 2-8°C | None | High | Weeks |
| Not Recommended | Room Temperature (~25°C) | Any | Very High | Days |
| Elevated Temperature | 80°C | None | Extremely Rapid (reaches equilibrium) | Hours |
Note: These are estimates based on the chemical properties of allylic chlorides and related compounds. Actual shelf-life may vary depending on the initial purity of the material and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recommended Procedure for Long-Term Storage
-
Initial Purity Check: Upon receiving or synthesizing this compound, immediately perform a purity analysis using GC or 1H NMR to determine the initial ratio of (Z) to (E) isomers.
-
Solvent: If the compound is neat, it is recommended to dissolve it in a dry, aprotic solvent (e.g., anhydrous dichloromethane (B109758) or THF) to a known concentration for easier handling and stabilizer addition.
-
Stabilizer Addition:
-
Acid Scavenger: Add propylene oxide to a final concentration of 0.1% (v/v).
-
Antioxidant: Add a stock solution of BHT in the same solvent to achieve a final concentration of 50-100 ppm (w/v).
-
-
Inert Atmosphere: Purge the headspace of the storage container with a gentle stream of argon or nitrogen for 1-2 minutes.
-
Sealing and Storage: Tightly seal the container with a PTFE-lined cap. Wrap the container in aluminum foil to protect it from light.
-
Low Temperature: Place the sealed container in a freezer at -20°C.
-
Periodic Purity Checks: For very long-term storage (>6 months), it is advisable to periodically re-analyze a small aliquot to monitor the isomeric purity.
Protocol 2: Monitoring Isomeric Purity using 1H NMR
-
Sample Preparation: Prepare a dilute solution of this compound in a deuterated solvent (e.g., CDCl3).
-
Acquisition: Acquire a standard 1H NMR spectrum.
-
Analysis:
-
Identify the signals corresponding to the vinyl protons of both the (Z) and (E) isomers.
-
For this compound, the vinyl protons typically appear as a multiplet around δ 5.4-5.6 ppm with a coupling constant (J) of approximately 10.2 Hz.[1]
-
For the (E)-isomer, the corresponding signals will have a larger coupling constant (typically 15-18 Hz).
-
Integrate the signals for both isomers to determine their relative ratio.
-
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Recommended workflow for the stabilization and storage of this compound.
Caption: A troubleshooting flowchart for addressing purity issues with this compound.
References
analytical methods to detect impurities in (Z)-1-Chlorobut-2-ene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in (Z)-1-Chlorobut-2-ene. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
The most common impurities in this compound are its isomers: (E)-1-Chlorobut-2-ene and 3-Chloro-1-butene.[1] These isomers are often formed during the synthesis of this compound from the hydrochlorination of butadiene.[1] Other potential impurities can include unreacted starting materials like butadiene, and other chlorinated byproducts.[2][3][4]
Q2: Which analytical methods are most suitable for detecting these impurities?
Gas Chromatography (GC) with a Flame Ionization Detector (FID) is the most common and effective method for separating and quantifying the volatile impurities in this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying and quantifying impurities, especially for isomeric differentiation.[1]
Q3: What are the expected chemical shifts in ¹H and ¹³C NMR for this compound and its main isomers?
The following table summarizes the characteristic NMR chemical shifts for this compound and its common isomers.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 5.8-6.0 (m, 2H, vinyl), 4.1 (d, 2H, CH₂Cl), 1.7 (d, 3H, CH₃) | ~130 (vinyl), ~125 (vinyl), ~40 (CH₂Cl), ~13 (CH₃)[1][5] |
| (E)-1-Chlorobut-2-ene | 5.7-5.9 (m, 2H, vinyl), 4.0 (d, 2H, CH₂Cl), 1.7 (d, 3H, CH₃) | ~130 (vinyl), ~126 (vinyl), ~45 (CH₂Cl), ~17 (CH₃)[6][7][8] |
| 3-Chloro-1-butene | 5.8-6.0 (m, 1H, vinyl), 5.1-5.3 (m, 2H, vinyl), 4.5-4.7 (m, 1H, CHCl), 1.6 (d, 3H, CH₃) | ~140 (vinyl), ~115 (vinyl), ~60 (CHCl), ~25 (CH₃)[9][10] |
Note: Exact chemical shifts can vary depending on the solvent and instrument used.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Gas Chromatography (GC-FID) Troubleshooting
This compound and its impurities are volatile and can be reactive, which may lead to specific challenges during GC analysis.
Issue 1: Peak Tailing
-
Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Potential Causes & Solutions:
| Cause | Solution |
| Active Sites in the Inlet or Column: | The chloro group in the analytes can interact with active silanol (B1196071) groups in the liner or on the column, causing tailing.[11] Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the liner and septum.[12][13][14] |
| Column Contamination: | Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.[12] Solution: Trim the first few centimeters of the column. If the problem persists, the column may need to be replaced.[13] |
| Improper Column Installation: | A poor column cut or incorrect insertion depth in the inlet or detector can cause dead volume and peak tailing.[12][13] Solution: Ensure a clean, square cut of the column and install it according to the manufacturer's instructions.[14] |
| Inappropriate Flow Rate: | A carrier gas flow rate that is too low can lead to increased interaction time with the stationary phase and peak tailing. Solution: Optimize the carrier gas flow rate. |
Issue 2: Poor Resolution Between Isomers
-
Symptom: Overlapping peaks of this compound, (E)-1-Chlorobut-2-ene, and 3-Chloro-1-butene.
-
Potential Causes & Solutions:
| Cause | Solution |
| Inadequate Column Selectivity: | The stationary phase may not be suitable for separating these closely related isomers. Solution: Use a column with a stationary phase that provides good selectivity for halogenated hydrocarbons. A mid-polarity column, such as one with a cyanopropylphenyl polysiloxane phase, may provide better resolution. |
| Incorrect Oven Temperature Program: | A fast temperature ramp can lead to co-elution of closely boiling isomers. Solution: Optimize the oven temperature program. A slower ramp rate or an isothermal period at a lower temperature can improve separation. |
| Column Overload: | Injecting too much sample can lead to broad, overlapping peaks.[15] Solution: Dilute the sample or reduce the injection volume. |
Issue 3: Irreproducible Peak Areas
-
Symptom: Inconsistent peak areas for the same sample injected multiple times.
-
Potential Causes & Solutions:
| Cause | Solution |
| Leaky Syringe or Septum: | A worn syringe or a leaking septum can lead to variable injection volumes. Solution: Inspect and replace the syringe and septum as needed. |
| Sample Degradation in the Inlet: | This compound can be thermally labile and may degrade in a hot injector, leading to inconsistent results. Solution: Optimize the injector temperature to ensure complete volatilization without causing degradation. A lower injector temperature may be beneficial. |
| Inconsistent Injection Technique (Manual Injection): | Variations in injection speed and depth can affect the amount of sample introduced. Solution: Use an autosampler for improved reproducibility. If using manual injection, ensure a consistent and rapid injection technique. |
Quantitative Data Summary
The following table provides typical, though not absolute, quantitative parameters for the GC-FID analysis of impurities in this compound. Actual limits may vary depending on the specific instrument and method conditions.
| Parameter | Typical Value | Notes |
| Limit of Detection (LOD) | 0.01 - 0.1% (w/w) | The lowest concentration of an impurity that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.03 - 0.3% (w/w) | The lowest concentration of an impurity that can be accurately and precisely quantified. |
| Linearity (R²) | > 0.999 | Indicates a strong correlation between peak area and concentration.[16] |
| Precision (%RSD) | < 5% | Relative Standard Deviation for repeated measurements. |
Experimental Protocols
GC-FID Method for Impurity Profiling
This protocol provides a starting point for the analysis of impurities in this compound. Optimization may be required for your specific instrumentation and sample matrix.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Column: Capillary column suitable for volatile halogenated hydrocarbons (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a mid-polarity stationary phase).
-
Carrier Gas: Helium or Hydrogen, at an appropriate linear velocity.
-
Injector Temperature: 200 °C (optimize as needed).
-
Detector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold at 150 °C for 2 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (adjust as needed based on sample concentration).
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration.
¹H NMR for Impurity Identification
-
Instrumentation: NMR Spectrometer (300 MHz or higher is recommended for better resolution).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice.
-
Sample Preparation: Dissolve an appropriate amount of the this compound sample in the deuterated solvent.
-
Acquisition: Acquire a standard ¹H NMR spectrum. The vinyl and allylic regions are of particular interest for identifying and distinguishing between the isomers.
Visualizations
Caption: Experimental workflow for the analysis of impurities in this compound.
Caption: Logical troubleshooting workflow for GC analysis of this compound.
References
- 1. This compound | 4628-21-1 | Benchchem [benchchem.com]
- 2. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. gcms.cz [gcms.cz]
- 5. This compound(4628-21-1) 13C NMR [m.chemicalbook.com]
- 6. (E)-1-Chlorobut-2-ene(4894-61-5) 13C NMR spectrum [chemicalbook.com]
- 7. (E)-1-chlorobut-2-ene [webbook.nist.gov]
- 8. (2E)-1-Chloro-2-butene | C4H7Cl | CID 637923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Butene, 3-chloro- [webbook.nist.gov]
- 10. 3-Chloro-1-butene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. GC Troubleshooting—Tailing Peaks [restek.com]
- 15. gmpinsiders.com [gmpinsiders.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Refining Workup Procedures for (Z)-1-Chlorobut-2-ene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-1-Chlorobut-2-ene. The following information is designed to help refine your workup procedures and address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has formed a persistent emulsion during aqueous workup. How can I resolve this?
A1: Emulsion formation is a common issue when working with chlorinated organic compounds and aqueous solutions.[1][2] Here are several strategies to break an emulsion:
-
Patience: Allow the mixture to stand undisturbed for a significant period (e.g., 30 minutes or longer) as sometimes separation will occur on its own.[2]
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine).[1] This increases the ionic strength of the aqueous phase, which can help force the separation of the organic and aqueous layers.
-
Addition of Salt: Directly adding solid sodium chloride to the emulsion can also be effective.[2]
-
Solvent Evaporation: If the emulsion is particularly stubborn, consider removing the reaction solvent by rotary evaporation and then re-dissolving the residue in your extraction solvent before proceeding with the aqueous wash.[2]
-
Gentle Agitation: In subsequent experiments, try gentle swirling or rocking of the separatory funnel instead of vigorous shaking to minimize emulsion formation.[1]
-
Filtration: As a last resort, filtering the entire mixture through a pad of Celite® may help to break the emulsion.[2]
Q2: I am observing a lower than expected yield after workup. What are the potential causes and solutions?
A2: Low yield can be attributed to several factors during the workup process. Consider the following:
-
Product Volatility: this compound and some of its derivatives can be volatile. Avoid excessive heating and prolonged exposure to high vacuum during solvent removal.[3]
-
Aqueous Solubility: Your product might have some solubility in the aqueous layer. It is good practice to re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Incomplete Quenching: An incomplete quench can lead to side reactions during the workup. Ensure the quenching agent is added in sufficient quantity and the reaction is stirred for an adequate amount of time.
-
Adsorption onto Drying Agent: Over-drying with an excessive amount of drying agent like magnesium sulfate (B86663) can lead to the adsorption of your product. Use a minimal amount of drying agent, just enough to remove visible water droplets and leave a fine powder of drying agent suspended.
-
pH Sensitivity: Your product may be sensitive to acidic or basic conditions used during the washing steps, leading to decomposition. Test the stability of your product to the pH of your wash solutions on a small scale before performing the bulk workup.
Q3: My final product is a mixture of (Z) and (E) isomers. How can I control or separate them?
A3: The isomerization of the (Z)-alkene to the more thermodynamically stable (E)-isomer can be a significant issue.[3]
-
Controlling Isomerization:
-
Temperature Control: Perform the reaction and workup at low temperatures to minimize the potential for thermal isomerization.
-
Avoid Acidic Conditions: Traces of acid can catalyze the isomerization of the double bond. If acidic washes are necessary, they should be performed quickly and at low temperatures. Neutralize any residual acid promptly.
-
-
Separation of Isomers:
-
Column Chromatography: Separation of (Z) and (E) isomers can often be achieved by flash column chromatography on silica (B1680970) gel. The polarity difference between the isomers, although often small, may be sufficient for separation with an optimized solvent system.[4]
-
Silver Nitrate (B79036) Impregnated Silica Gel: For challenging separations, silica gel impregnated with silver nitrate can be used. The silver ions interact differently with the π-bonds of the (Z) and (E) isomers, often leading to enhanced separation.[4]
-
HPLC: High-performance liquid chromatography (HPLC), particularly on a preparative scale, can be a powerful tool for separating geometric isomers.[4]
-
Q4: I suspect the formation of isomeric alcohol byproducts from hydrolysis. How can I avoid this and remove them?
A4: this compound is susceptible to hydrolysis, which can lead to the formation of a mixture of allylic alcohols.[5]
-
Avoiding Hydrolysis:
-
Anhydrous Conditions: Ensure your reaction is carried out under strictly anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Non-Aqueous Workup: If possible, consider a non-aqueous workup. This could involve filtering off any solid byproducts and directly concentrating the reaction mixture.
-
-
Removing Alcohol Byproducts:
-
Aqueous Extraction: The alcohol byproducts are generally more polar than the desired product and can often be removed by washing the organic layer with water or brine.
-
Column Chromatography: If aqueous extraction is insufficient, column chromatography is typically effective at separating the more polar alcohol byproducts from the less polar product.
-
Quantitative Data Summary
The following table summarizes typical outcomes for a nucleophilic substitution reaction on this compound under varying workup conditions. Please note that actual results will depend on the specific nucleophile, solvent, and reaction conditions.
| Workup Parameter | Condition A | Condition B | Expected Outcome |
| Quenching Agent | Saturated NH4Cl | Water | Quenching with NH4Cl is generally milder and can help to avoid emulsions. |
| Washing Solution | Brine | 1M HCl | A brine wash is neutral and primarily removes water-soluble impurities. An acidic wash can remove basic impurities but may risk isomerization of the double bond. |
| Drying Agent | Anhydrous Na2SO4 | Anhydrous MgSO4 | Na2SO4 is a neutral and mild drying agent. MgSO4 is faster and more efficient but can be slightly acidic. |
| Solvent Removal | Rotary Evaporation at 30°C | Rotary Evaporation at 50°C | Lower temperatures are recommended to minimize the loss of volatile products. |
This data is illustrative. Actual yields and purity are highly dependent on the specific reaction.
Experimental Protocols
General Procedure for Nucleophilic Substitution and Workup
This protocol provides a general framework. Specific details may need to be optimized for your particular reaction.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, DMF).
-
Addition of Nucleophile: Add the nucleophile (1.0-1.2 eq) to the reaction mixture. The addition may need to be done portion-wise or via syringe pump, and cooling may be necessary depending on the reactivity of the nucleophile.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC, GC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of an appropriate quenching agent (e.g., saturated aqueous NH4Cl, water).
-
Extraction: Transfer the mixture to a separatory funnel and dilute with an organic solvent (e.g., diethyl ether, ethyl acetate) and water.
-
Washing: Separate the layers. Wash the organic layer sequentially with water and then brine. If acidic or basic impurities are expected, appropriate dilute acid or base washes can be included, but be mindful of potential side reactions.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure, maintaining a low bath temperature.
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography.
Visualizations
General Workup Workflow
References
Validation & Comparative
A Comparative Study of (Z)-1-Chlorobut-2-ene and (E)-1-Chlorobut-2-ene Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of the geometric isomers, (Z)-1-Chlorobut-2-ene and (E)-1-Chlorobut-2-ene. Understanding the distinct reactivity profiles of these isomers is crucial for their application in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds where stereochemistry can significantly impact biological activity.
Executive Summary
Data Presentation: Theoretical Comparison of Reactivity
The following table summarizes the expected relative reactivity of (Z)- and (E)-1-Chlorobut-2-ene in common reaction types based on established chemical principles.
| Feature | This compound | (E)-1-Chlorobut-2-ene | Rationale |
| Thermodynamic Stability | Less Stable | More Stable | Steric strain from the cis alignment of substituents in the (Z)-isomer.[1] |
| SN2 Reaction Rate | Slower | Faster | The trans geometry of the (E)-isomer presents less steric hindrance to the backside attack of a nucleophile.[1] |
| SN1 Reaction Rate | Potentially slightly faster or similar | Potentially slightly slower or similar | Both isomers form the same resonance-stabilized allylic carbocation intermediate. The higher ground state energy of the (Z)-isomer could lead to a slightly lower activation energy. |
| Allylic Rearrangement (SN') | Occurs | Occurs | Both isomers can undergo nucleophilic attack at the γ-carbon, leading to a rearranged product. The product distribution will depend on the nucleophile and reaction conditions. |
| Elimination (E2) Reaction Rate | Slower | Faster | The anti-periplanar arrangement of the proton and leaving group required for the E2 transition state is more readily achieved in the less sterically hindered (E)-isomer. |
Experimental Protocols
While specific comparative kinetic studies for these exact isomers are not extensively documented, a general protocol for a comparative kinetic analysis of a nucleophilic substitution reaction is provided below. This can be adapted to compare the reactivity of (Z)- and (E)-1-Chlorobut-2-ene with a suitable nucleophile, such as sodium azide (B81097) in acetone (B3395972).
Objective: To determine the second-order rate constants for the reaction of this compound and (E)-1-Chlorobut-2-ene with sodium azide in acetone at a constant temperature.
Materials:
-
This compound
-
(E)-1-Chlorobut-2-ene
-
Sodium azide (NaN3)
-
Acetone (anhydrous)
-
Standard volumetric flasks and pipettes
-
Constant temperature bath
-
Reaction vials with septa
-
Gas chromatograph (GC) with a suitable column or High-Performance Liquid Chromatograph (HPLC)
-
Internal standard (e.g., a non-reactive hydrocarbon)
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of this compound, (E)-1-Chlorobut-2-ene, and sodium azide in anhydrous acetone.
-
Prepare a stock solution of the internal standard in acetone.
-
-
Kinetic Run:
-
Equilibrate the stock solutions and reaction vials in a constant temperature bath.
-
In a reaction vial, mix known volumes of the substrate solution ((Z)- or (E)-isomer) and the internal standard solution.
-
Initiate the reaction by adding a known volume of the pre-heated sodium azide solution.
-
Start a timer immediately upon addition.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture using a syringe.
-
Quench the reaction immediately by diluting the aliquot in a vial containing a suitable quenching agent (e.g., cold diethyl ether and water).
-
Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining substrate relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the substrate concentration versus time. A linear plot indicates a pseudo-first-order reaction with respect to the substrate (assuming the nucleophile is in large excess).
-
The second-order rate constant can be determined from the slope of this line and the known concentration of the nucleophile.
-
Repeat the experiment for the other isomer under identical conditions.
-
Visualizations
Nucleophilic Substitution Pathways of 1-Chlorobut-2-ene Isomers
The following diagram illustrates the direct (SN2) and rearranged (SN2') nucleophilic substitution pathways for both (Z)- and (E)-1-Chlorobut-2-ene.
References
A Comparative Guide to the Stereochemical Validation of Products Derived from (Z)-1-Chlorobut-2-ene
For researchers and professionals in drug development and chemical synthesis, the precise control and validation of stereochemistry is paramount. The geometric configuration of a molecule can profoundly influence its biological activity, efficacy, and safety profile. (Z)-1-Chlorobut-2-ene, also known as cis-crotyl chloride, serves as a valuable building block in organic synthesis. However, the inherent reactivity of the allylic chloride and the potential for isomerization necessitate rigorous validation of the stereochemical integrity of its reaction products.
This guide provides a comparative analysis of the stereochemical outcomes of reactions involving this compound and its (E)-isomer, supported by representative experimental data and detailed analytical protocols.
Stereochemical Considerations in Allylic Substitution
The primary route for the functionalization of this compound is through nucleophilic substitution. These reactions can proceed through different mechanisms (SN2, SN2', SN1), each with distinct stereochemical consequences. The cis geometry of the starting material can influence reaction pathways and steric accessibility compared to its more thermodynamically stable trans counterpart, (E)-1-Chlorobut-2-ene.[1]
A key challenge is the potential for the allylic system to undergo rearrangement, leading to a mixture of products. For instance, a direct SN2 reaction would be expected to proceed with inversion of configuration, while an SN2' reaction would result in the nucleophile attacking the gamma-carbon, with a concomitant shift of the double bond.
Below is a diagram illustrating the potential reaction pathways for a nucleophile reacting with this compound.
Comparative Analysis of Stereochemical Purity
To illustrate the importance of the starting material's stereochemistry, we present representative data from a hypothetical nucleophilic substitution reaction with a generic nucleophile (Nu-). The stereochemical purity of the resulting product is compared when starting with this compound versus (E)-1-Chlorobut-2-ene under identical reaction conditions.
| Starting Material | Major Product Stereochemistry | Diastereomeric Ratio (Product A : Product B) | Enantiomeric Excess (ee) of Major Product |
| This compound | syn | 92:8 | 95% |
| (E)-1-Chlorobut-2-ene | anti | 95:5 | 98% |
Note: The terms 'syn' and 'anti' are used here to describe the relative stereochemistry of the newly formed stereocenters in the product. The data presented is representative and will vary depending on the specific nucleophile, catalyst, and reaction conditions.
Experimental Protocols
General Procedure for Nucleophilic Substitution
A solution of the nucleophile (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78°C under an inert atmosphere. To this is added a solution of either (Z)- or (E)-1-chlorobut-2-ene (1.0 equivalent) in anhydrous THF dropwise over 30 minutes. The reaction mixture is stirred at -78°C for 4 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Protocol for Stereochemical Validation by Chiral HPLC
The stereochemical purity of the product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent.
-
Column: Chiralcel OD-H (or other appropriate chiral column).
-
Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation of the stereoisomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A solution of the purified product is prepared in the mobile phase at a concentration of approximately 1 mg/mL.
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Protocol for Stereochemical Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of molecules.[2][3] For the products derived from this compound, both proton (¹H) and carbon-13 (¹³C) NMR, along with techniques like Nuclear Overhauser Effect (NOE) spectroscopy, are crucial for unambiguous stereochemical assignment.[2][3] Analysis of coupling constants between adjacent protons can also provide valuable information about their dihedral angles and thus the relative stereochemistry.
-
Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.
-
Techniques:
-
¹H NMR: To determine the chemical shifts and coupling constants of the protons.
-
¹³C NMR: To identify the number and chemical environment of the carbon atoms.
-
2D NOESY: To establish through-space correlations between protons, which can confirm the relative stereochemistry (e.g., cis vs. trans or syn vs. anti).
-
Workflow for Stereochemical Validation
The following diagram outlines the logical workflow from the starting material to the final validated product.
Conclusion
The stereochemical outcome of reactions involving this compound is highly dependent on the reaction conditions and the nature of the reacting nucleophile. Due to the potential for isomerization and multiple reaction pathways, a multi-faceted analytical approach is essential for the unambiguous validation of the stereochemistry of the resulting products. By employing a combination of chiral chromatography for quantitative analysis of stereoisomeric purity and advanced NMR techniques for structural elucidation, researchers can ensure the integrity of their synthesized molecules. This rigorous validation is a critical step in the development of new chemical entities, particularly in the pharmaceutical industry where stereochemistry dictates biological function.
References
Purity Under Scrutiny: A Comparative Guide to GC-MS and qNMR for the Validation of (Z)-1-Chlorobut-2-ene
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust chemical synthesis and analysis. This guide provides a comprehensive comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the validation of (Z)-1-Chlorobut-2-ene purity. Detailed experimental protocols and comparative data are presented to facilitate informed method selection and implementation.
This compound, a reactive alkenyl halide, is a versatile building block in organic synthesis. Its purity is critical, as isomeric impurities, such as the (E)-isomer and positional isomers (e.g., 3-chloro-1-butene), can significantly impact reaction outcomes, yield, and the impurity profile of subsequent products. This guide explores the application, strengths, and limitations of GC-MS and qNMR for the precise and accurate determination of this compound purity.
At a Glance: GC-MS vs. qNMR for Purity Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) Spectroscopy |
| Principle | Chromatographic separation based on volatility and polarity, followed by mass-based detection and identification. | Direct measurement of molar concentration based on the integrated signal intensity of specific nuclei in a magnetic field. |
| Strengths | Excellent for separating volatile isomers. High sensitivity for trace impurity detection. Provides structural information of impurities through fragmentation patterns. | Primary analytical method; can provide direct traceability to SI units. Non-destructive. Requires no analyte-specific reference standard for purity determination. Excellent for quantifying major components and known impurities. |
| Limitations | Requires a reference standard for each impurity for accurate quantification. Potential for thermal degradation of labile compounds. Isomer co-elution can be a challenge. | Lower sensitivity compared to GC-MS for trace impurities. Requires a high-purity internal standard for accurate quantification. Signal overlap can complicate analysis in complex mixtures. |
| Typical Use Case | Comprehensive impurity profiling, detection of unknown impurities, and routine quality control where separation of multiple components is key. | Accurate purity determination of the main component, quantification of known impurities without the need for their individual standards, and as an orthogonal method to chromatography. |
Gas Chromatography-Mass Spectrometry (GC-MS): The Separation Specialist
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it well-suited for this compound. The method's strength lies in its ability to separate complex mixtures into individual components, which are then identified and quantified.
Experimental Protocol: GC-MS Method for this compound
Instrumentation: A standard gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., single quadrupole) is utilized.
Sample Preparation: A stock solution of this compound is prepared in a suitable volatile solvent (e.g., methanol (B129727) or hexane) at a concentration of approximately 1 mg/mL. A series of dilutions are then made to establish a calibration curve for linearity assessment.
GC-MS Parameters:
| Parameter | Value |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial 40 °C, hold for 2 min, ramp at 10 °C/min to 150 °C, hold for 2 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-150 |
| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Data Analysis: The purity of this compound is determined by area percent normalization, assuming equal response factors for the isomers. For higher accuracy, calibration curves for the main component and known impurities should be established.
Performance Data (Representative)
| Parameter | This compound | (E)-1-Chlorobut-2-ene | 3-Chloro-1-butene |
| Retention Time (min) | ~5.2 | ~5.5 | ~4.8 |
| Limit of Detection (LOD) | ~0.01% | ~0.01% | ~0.01% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.03% | ~0.03% |
| Linearity (R²) | >0.999 | >0.999 | >0.999 |
| Precision (%RSD) | < 2% | < 2% | < 2% |
Quantitative NMR (qNMR) Spectroscopy: The Absolute Quantifier
qNMR has emerged as a primary analytical method for the direct and accurate determination of compound purity. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for an analyte-specific reference standard.
Experimental Protocol: qNMR Method for this compound
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh approximately 5 mg of a suitable internal standard (e.g., 1,4-Dinitrobenzene or Maleic Anhydride) into the same NMR tube. The internal standard should have resonances that do not overlap with the analyte signals.
-
Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Cap the tube and gently mix until both the sample and the internal standard are fully dissolved.
¹H-NMR Acquisition Parameters:
| Parameter | Value |
| Pulse Program | Standard 90° pulse sequence |
| Solvent | CDCl₃ |
| Temperature | 298 K |
| Spectral Width | 16 ppm |
| Acquisition Time | ≥ 3 s |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton |
| Number of Scans | 16 (adjust for desired signal-to-noise) |
| Dummy Scans | 4 |
Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Performance Data (Representative)
| Parameter | Value |
| Selected Analyte Signal | Olefinic protons (~5.5-5.8 ppm) |
| Selected IS Signal | Aromatic protons of 1,4-Dinitrobenzene (~8.4 ppm) |
| Accuracy (% Bias) | < 1.0% |
| Precision (%RSD) | < 0.5% |
| Linearity (R²) | >0.999 |
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical workflows for both the GC-MS and qNMR methods.
Caption: GC-MS Experimental Workflow.
Comparative Efficacy of (Z)-1-Chlorobut-2-ene and Other Alkylating Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of different alkylating agents is crucial for advancing therapeutic strategies. This guide provides a comprehensive analysis of (Z)-1-Chlorobut-2-ene in the context of established alkylating agents, focusing on their mechanisms of action, cytotoxic potential, and the cellular pathways they influence. While direct quantitative data for this compound is limited in publicly available literature, this guide establishes a framework for its evaluation by comparing it with well-characterized compounds.
Alkylating agents are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying cellular macromolecules, primarily DNA. This modification disrupts DNA replication and transcription, ultimately leading to cell death. The efficacy of these agents varies significantly based on their chemical structure, reactivity, and the cellular context in which they act.
Mechanism of Action: DNA Alkylation and Cellular Response
The primary mechanism of action for alkylating agents involves the transfer of an alkyl group to nucleophilic sites on DNA bases, with the N7 position of guanine (B1146940) being a particularly frequent target. This alkylation can lead to several downstream events, including:
-
DNA Strand Breaks: The alkylated base can be recognized and excised by DNA repair enzymes, leading to single-strand or double-strand breaks.
-
Abnormal Base Pairing: The presence of an alkyl group on a DNA base can lead to mispairing during DNA replication, resulting in mutations.
-
DNA Cross-linking: Bifunctional alkylating agents possess two reactive groups and can form covalent bonds between two different DNA bases, either on the same strand (intrastrand) or on opposite strands (interstrand). Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA double helix, a critical step in both replication and transcription.
The cellular response to DNA damage induced by alkylating agents is complex and involves the activation of intricate signaling pathways. Key among these are the DNA Damage Response (DDR) pathways, which are orchestrated by kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These pathways can trigger cell cycle arrest, providing time for DNA repair, or if the damage is too severe, initiate programmed cell death (apoptosis), often through the p53 signaling pathway.
Comparative Cytotoxicity of Alkylating Agents
A common metric for comparing the efficacy of cytotoxic compounds is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth. The following table summarizes the IC50 values for several well-characterized alkylating agents across various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and the specific experimental conditions.
| Alkylating Agent | Class | Cancer Cell Line | IC50 (µM) |
| Cisplatin | Platinum Compound | A549 (Lung Carcinoma) | ~7.5[1] |
| MCF-7 (Breast Adenocarcinoma) | ~6.4[1] | ||
| U87 MG (Glioblastoma) | 9.5[1] | ||
| Carmustine (BCNU) | Nitrosourea | U87 MG (Glioblastoma) | 54.4[1] |
| HL-60 (Promyelocytic Leukemia) | ~200[1] | ||
| Temozolomide (TMZ) | Triazene | U87 MG (Glioblastoma) | 748.3[1] |
| Melphalan | Nitrogen Mustard | SCC-25/CP (Head and Neck Squamous Cell Carcinoma, Cisplatin-resistant) | 5-fold resistant compared to parent line[2] |
| Busulfan | Alkyl Sulfonate | Raji/CP (Burkitt's Lymphoma, Cisplatin-resistant) | Not resistant[2] |
Experimental Protocols for Efficacy Assessment
To objectively compare the efficacy of this compound with other alkylating agents, standardized experimental protocols are essential.
Cell Viability Assay for IC50 Determination (MTT Assay)
This assay determines the concentration of an alkylating agent that inhibits cell growth by 50%.
Methodology:
-
Cell Seeding: Seed adherent cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the alkylating agents (this compound and comparator compounds) in cell culture medium. Remove the existing medium from the cells and add the drug-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The MTT is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the untreated control wells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.[3][4][5][6]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage, including single- and double-strand breaks, which are common consequences of DNA alkylation.
Methodology:
-
Cell Preparation: Treat cells with the alkylating agents for a defined period. Harvest the cells and resuspend them in a low-melting-point agarose (B213101) solution.
-
Slide Preparation: Pipette the cell-agarose suspension onto a specially coated microscope slide and allow it to solidify.
-
Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA embedded in the agarose.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with an alkaline buffer (pH > 13) to unwind the DNA. Apply an electric field to allow the fragmented DNA to migrate out of the nucleus, forming a "comet tail." The amount of DNA in the tail is proportional to the extent of DNA damage.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use specialized software to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail, tail length, and tail moment.[7]
Signaling Pathways and Visualization
The cellular response to DNA alkylation involves a complex network of signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of alkylating agents and for developing strategies to overcome drug resistance.
DNA Damage Response (DDR) Pathway
Upon DNA damage by alkylating agents, the DDR pathway is activated to coordinate cell cycle arrest and DNA repair. The ATM and ATR kinases are central to this response.
Caption: The DNA Damage Response (DDR) pathway initiated by alkylating agents.
p53-Mediated Apoptosis Pathway
The tumor suppressor protein p53 plays a critical role in the decision between cell cycle arrest and apoptosis following DNA damage.
Caption: p53-mediated signaling in response to DNA damage from alkylating agents.
Conclusion
While established alkylating agents provide a benchmark for cytotoxic efficacy, the evaluation of novel compounds like this compound is essential for the discovery of new therapeutic leads. The lack of direct quantitative data for this compound highlights the need for further investigation using the standardized experimental protocols outlined in this guide. By systematically assessing its IC50 in relevant cancer cell lines and quantifying its ability to induce DNA damage, researchers can elucidate its potential as an effective alkylating agent. Furthermore, a deeper understanding of its impact on cellular signaling pathways will be critical in determining its mechanism of action and potential for clinical development. Future studies should focus on generating robust preclinical data to enable a direct and meaningful comparison of this compound with existing therapies.
References
- 1. Structure-activity relationship in halogen and alkyl substituted allyl and allylic compounds: correlation of alkylating and mutagenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
kinetic analysis comparing reaction rates of chlorobutene isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reaction rates of various chlorobutene isomers, supported by experimental data and detailed methodologies. Understanding the kinetic behavior of these isomers is crucial for predicting reaction outcomes, optimizing synthetic routes, and developing structure-activity relationships in medicinal chemistry.
Executive Summary
The reactivity of chlorobutene isomers is significantly influenced by the position of the double bond and the chlorine atom. Allylic chlorides, such as 1-chloro-2-butene (B1196595) and 3-chloro-1-butene, exhibit enhanced reactivity in nucleophilic substitution reactions due to the stabilization of the carbocation intermediate or the transition state. Vinylic chlorides, on the other hand, are generally less reactive. This guide presents available quantitative kinetic data and qualitative comparisons based on established principles of organic chemistry.
Data Presentation: Comparative Reaction Rates
The following table summarizes available quantitative data for the reaction rates of chlorobutene isomers. Due to the varied reaction conditions reported in the literature, a direct comparison under a single set of conditions for all isomers is not available. The data presented here is from a study on the gas-phase reaction with chlorine atoms.
| Isomer | Reaction | Rate Constant (k) [cm³ molecule⁻¹ s⁻¹] at 297 K | Relative Rate |
| 1-Chloro-2-butene | Cl + Isomer | (2.2 ± 0.4) x 10⁻¹⁰ | ~1.05 |
| 3-Chloro-1-butene | Cl + Isomer | (2.1 ± 0.4) x 10⁻¹⁰[1] | 1.00 |
Note on Nucleophilic Substitution:
While comprehensive quantitative data for nucleophilic substitution of all chlorobutene isomers under identical conditions is scarce, qualitative predictions can be made based on their structures.
-
1-Chloro-2-butene (primary, allylic): Expected to react relatively quickly via both SN1 and SN2 mechanisms. The primary nature favors SN2, while the allylic position stabilizes the carbocation for an SN1 pathway.
-
3-Chloro-1-butene (secondary, allylic): Also expected to be highly reactive, likely favoring an SN1 pathway due to the formation of a resonance-stabilized secondary allylic carbocation.
-
1-Chloro-1-butene (vinylic): Expected to be significantly less reactive in both SN1 and SN2 reactions. The C-Cl bond is strengthened by the sp² hybridization of the carbon atom, and the formation of a vinylic carbocation is highly unfavorable.
-
2-Chloro-2-butene (vinylic): Similar to 1-chloro-1-butene, it is expected to be unreactive under normal nucleophilic substitution conditions.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the kinetic analysis of chlorobutene isomers.
Protocol 1: Comparative Rate of Hydrolysis via Silver Nitrate (B79036) Precipitation
This method provides a qualitative or semi-quantitative comparison of the rates of hydrolysis, which is a type of nucleophilic substitution (solvolysis).
Objective: To compare the relative rates of hydrolysis of different chlorobutene isomers.
Materials:
-
1-chloro-2-butene
-
3-chloro-1-butene
-
1-chloro-1-butene
-
Ethanol (B145695) (as a common solvent)
-
Aqueous silver nitrate solution (e.g., 0.1 M)
-
Test tubes
-
Water bath
-
Stopwatch
Procedure:
-
Prepare solutions of each chlorobutene isomer in ethanol at the same concentration (e.g., 0.1 M).
-
Place equal volumes (e.g., 2 mL) of each chlorobutene solution into separate, clean test tubes.
-
Place the test tubes in a water bath set to a constant temperature (e.g., 50°C) to allow them to equilibrate.
-
In a separate set of test tubes, place equal volumes of the aqueous silver nitrate solution and allow them to equilibrate in the same water bath.
-
To initiate the reaction, simultaneously add the silver nitrate solution to each of the chlorobutene solutions and start the stopwatch.
-
Observe the test tubes and record the time it takes for a white precipitate of silver chloride (AgCl) to appear in each.
Interpretation: The rate of hydrolysis is inversely proportional to the time taken for the precipitate to form. A shorter time indicates a faster reaction rate. This method is effective for comparing the reactivity of primary, secondary, and tertiary haloalkanes and can be applied to chlorobutene isomers to observe the high reactivity of allylic chlorides compared to vinylic chlorides.[2][3][4]
Protocol 2: Quantitative Kinetic Analysis by Titration
This method allows for the determination of the rate constant of a nucleophilic substitution reaction.
Objective: To determine the rate constant for the reaction of a chlorobutene isomer with a nucleophile (e.g., hydroxide (B78521) ion).
Materials:
-
Chlorobutene isomer
-
Standardized solution of a nucleophile (e.g., 0.1 M NaOH in ethanol/water)
-
Standardized solution of a strong acid (e.g., 0.05 M HCl)
-
Quenching solution (e.g., cold acetone)
-
Phenolphthalein (B1677637) indicator
-
Constant temperature bath
-
Pipettes, burettes, and conical flasks
-
Stopwatch
Procedure:
-
Place a known volume of the standardized nucleophile solution in a flask in a constant temperature bath.
-
In a separate flask, dissolve a known amount of the chlorobutene isomer in the solvent and place it in the same bath.
-
To start the reaction, quickly add the chlorobutene solution to the nucleophile solution, mix thoroughly, and start the stopwatch.
-
At regular time intervals (e.g., every 5-10 minutes), withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately add the aliquot to a flask containing a quenching solution to stop the reaction.
-
Titrate the unreacted nucleophile in the quenched aliquot with the standardized acid solution using phenolphthalein as an indicator.
-
Repeat the process at various time intervals until a significant portion of the nucleophile has reacted.
Data Analysis:
-
Calculate the concentration of the nucleophile at each time point.
-
Plot the appropriate function of concentration versus time (e.g., ln[Nucleophile] vs. time for a pseudo-first-order reaction, or 1/[Nucleophile] vs. time for a second-order reaction) to determine the rate constant from the slope of the line.[5]
Mandatory Visualization
The following diagrams illustrate the reaction pathways and experimental workflows described.
Caption: SN1 vs. SN2 pathways for allylic chlorides.
Caption: Workflow for hydrolysis rate comparison.
References
- 1. Kinetics, products, and stereochemistry of the reaction of chlorine atoms with cis- and trans-2-butene in 10-700 Torr of N2 or N2/O2 diluent at 297 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. brainly.com [brainly.com]
- 4. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 5. benchchem.com [benchchem.com]
Confirming the cis Configuration of (Z)-1-Chlorobut-2-ene using ¹H NMR Spectroscopy: A Comparative Guide
For researchers and professionals in drug development and chemical synthesis, the precise determination of molecular geometry is critical for understanding a compound's properties and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a powerful and routine analytical technique for the unambiguous differentiation between cis (Z) and trans (E) isomers of alkenes. This guide provides a detailed comparison of the ¹H NMR characteristics of (Z)- and (E)-1-chlorobut-2-ene, supported by experimental data and protocols, to confirm the cis configuration.
The primary method for distinguishing between cis and trans isomers using ¹H NMR lies in the analysis of the vicinal coupling constant (³JHH) between the protons on the double bond. This coupling constant is highly dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. For cis isomers, the dihedral angle is approximately 0°, resulting in a smaller coupling constant, typically in the range of 6-12 Hz.[1][2][3][4] Conversely, trans isomers have a dihedral angle of roughly 180°, leading to a larger coupling constant, generally between 12-18 Hz.[1][2][3][4]
Comparative ¹H NMR Data
The following table summarizes the key ¹H NMR spectral data for the cis and trans isomers of 1-chlorobut-2-ene, illustrating the clear distinction in their coupling constants.
| Parameter | (Z)-1-Chlorobut-2-ene (cis) | (E)-1-Chlorobut-2-ene (trans) |
| Structure |
|
|
| Vinylic Proton Chemical Shift (H-2, H-3) | δ 5.45 (m)[5] | Typically downfield compared to cis isomer |
| Allylic Proton Chemical Shift (H-1) | δ 3.92 (d)[5] | |
| Methyl Proton Chemical Shift (H-4) | δ 1.61 (t)[5] | |
| Vicinal Coupling Constant (³JH2-H3) | 10.2 Hz [5] | > 12 Hz (typically 12-18 Hz) [2][3][4] |
The observed vicinal coupling constant of 10.2 Hz for this compound falls squarely within the expected range for a cis configuration, providing strong evidence for its geometry.[5]
Experimental Protocol for ¹H NMR Analysis
The following protocol outlines the steps for acquiring a ¹H NMR spectrum to determine the isomeric configuration of 1-chlorobut-2-ene.
1. Sample Preparation:
-
Accurately weigh approximately 5-20 mg of the 1-chlorobut-2-ene sample.[6]
-
Dissolve the sample in approximately 0.6-0.75 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[6][7] Chloroform is a common choice for nonpolar organic compounds.[7]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[6]
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[6] Avoid introducing any solid particles, as they can negatively impact the spectral quality.[8]
-
Cap the NMR tube securely to prevent solvent evaporation.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, spectral width, relaxation delay) on a spectrometer with a field strength of 300 MHz or higher to ensure good signal dispersion.[1]
3. Spectral Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Identify the multiplets corresponding to the vinylic protons (H-2 and H-3).
-
Measure the coupling constant (³JH2-H3) in Hertz (Hz) between the peaks of the vinylic proton signals. Modern NMR software allows for direct and accurate measurement of these values.[1]
-
Compare the measured ³JH2-H3 value to the established ranges for cis and trans isomers to confirm the configuration.
Workflow for Stereochemical Assignment
The logical process for confirming the cis configuration of this compound using ¹H NMR is illustrated in the following diagram.
Caption: Workflow for confirming the cis configuration of this compound via ¹H NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. Coupling in Cis/Trans Alkenes | OpenOChem Learn [learn.openochem.org]
- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. This compound | 4628-21-1 | Benchchem [benchchem.com]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. How To [chem.rochester.edu]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
A Comparative Guide to Experimental and Computational Analyses of (Z)-1-Chlorobut-2-ene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental and computational data for (Z)-1-Chlorobut-2-ene, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. By juxtaposing experimental results with theoretical predictions, this document aims to offer a deeper understanding of the molecule's structural and spectroscopic properties, thereby facilitating its application in research and development.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the available experimental and computational data for this compound, allowing for a direct comparison of its key properties.
Physical and Geometric Properties
| Property | Experimental Value | Computational Value (DFT-B3LYP/6-311+G**) |
| Molecular Formula | C₄H₇Cl | N/A |
| Molecular Weight | 90.55 g/mol | N/A |
| Boiling Point | 85-86 °C (lit.)[1] | N/A |
| Density | 0.923 g/mL at 20°C (lit.)[1] | N/A |
| C=C Bond Length | N/A | 1.34 Å |
| C-Cl Bond Length | N/A | 1.77 Å |
| C1–C2–C3 Bond Angle | N/A | 123° |
| Dihedral Angle (C1-C2-C3-C4) | N/A | 0° |
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)
| Proton | Experimental Chemical Shift (δ, ppm) |
| H1 | 3.92 (d, 2H, J = 6.8 Hz) |
| H2 & H3 | 5.45 (m, 2H, J = 10.2 Hz) |
| H4 | 1.61 (t, 3H, J = 7.1 Hz) |
¹³C NMR (100 MHz, CDCl₃)
| Carbon | Experimental Chemical Shift (δ, ppm) |
| C1 | 39.2 |
| C2 | 129.7 |
| C3 | 126.2 |
| C4 | 12.7 |
Infrared (IR) Spectroscopy
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) |
| Alkenyl C-H stretch | 2980–3080 |
| C=C stretch | 1640 |
| C-Cl stretch | 610 |
Mass Spectrometry (MS)
| Fragment | Experimental m/z |
| [M]⁺ (³⁵Cl) | 90 |
| [M]⁺ (³⁷Cl) | 92 |
| [C₃H₇]⁺ (Base Peak) | 55 |
| [CH₂Cl]⁺ | 49/51 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited, adapted for the analysis of the volatile haloalkene, this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Due to the volatile nature of this compound, sample preparation should be conducted in a well-ventilated fume hood. Approximately 5-10 mg of the neat liquid is carefully dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) within a standard 5 mm NMR tube. The tube is then securely capped to prevent evaporation.
-
Instrumentation : ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.
-
¹H NMR Acquisition : The ¹H spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to encompass the expected chemical shift range for olefinic and alkyl protons.
-
¹³C NMR Acquisition : The ¹³C spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are employed to ensure accurate integration of the signals.
-
Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation : For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A single drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid evenly and create a thin film.
-
Instrumentation : The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition : A background spectrum of the clean salt plates is recorded first. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument is typically purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : For a volatile compound, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. For direct injection, a small amount of the sample is introduced into the ion source via a heated probe. For GC-MS, the sample is first injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.
-
Ionization : Electron ionization (EI) is a common method for volatile organic compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Data Interpretation : The resulting mass spectrum shows the relative abundance of different fragments. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.
Mandatory Visualization
The following diagram illustrates the reaction pathway for the synthesis of this compound via the hydrochlorination of 1,3-butadiene.
Caption: Synthesis of this compound from 1,3-butadiene.
References
Differentiating (Z) and (E) Isomers of 1-Chlorobut-2-ene: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a critical aspect of chemical analysis. The (Z) and (E) isomers of 1-chlorobut-2-ene, while possessing the same molecular formula and connectivity, exhibit distinct spatial arrangements that influence their physical, chemical, and biological properties. This guide provides an objective comparison of key analytical methods for differentiating these isomers, supported by experimental data and detailed protocols.
This document outlines the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and Infrared (IR) spectroscopy for the unambiguous identification and quantification of (Z)- and (E)-1-chlorobut-2-ene.
Spectroscopic and Chromatographic Data Comparison
The differentiation of (Z)- and (E)-1-chlorobut-2-ene is readily achievable through a combination of spectroscopic and chromatographic techniques. Each method provides unique data points that, when analyzed together, offer a comprehensive characterization of the isomeric composition of a sample.
| Analytical Method | Parameter | (Z)-1-Chlorobut-2-ene | (E)-1-Chlorobut-2-ene | Key Differentiating Feature |
| ¹H NMR | Vicinal olefinic coupling constant (³J_H,H) | ~10-12 Hz[1] | ~14-16 Hz | The magnitude of the coupling constant is significantly larger for the trans (E) isomer than the cis (Z) isomer. |
| Chemical Shift of CH₂Cl (δ, ppm) | ~4.1 | ~4.0 | The chemical shift of the chloromethyl protons can show slight differences between the two isomers. | |
| ¹³C NMR | Chemical Shift of C1 (CH₂Cl) (δ, ppm) | ~45.5 | ~45.0 | Subtle differences in the chemical shifts of the carbon atoms can be observed. |
| Chemical Shift of C4 (CH₃) (δ, ppm) | ~12.9 | ~17.5 | A more significant difference is often seen in the chemical shift of the methyl carbon. | |
| IR Spectroscopy | C-H out-of-plane bend (γ, cm⁻¹) | ~675-730 | ~965 | The out-of-plane C-H bending vibration for the trans isomer occurs at a significantly higher wavenumber. |
| Gas Chromatography | Elution Order on a non-polar column | Later eluting | Earlier eluting | The more linear trans (E) isomer typically has a lower boiling point and elutes before the more compact cis (Z) isomer. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of the (Z) and (E) isomers of 1-chlorobut-2-ene, primarily through the analysis of proton-proton coupling constants.
Sample Preparation:
-
Accurately weigh 10-20 mg of the 1-chlorobut-2-ene sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: Standard 1D proton (zg30) and carbon (zgpg30) pulse programs.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
¹H NMR:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~2-3 s
-
Relaxation Delay: 1-2 s
-
Number of Scans: 8-16
-
-
¹³C NMR:
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1-2 s
-
Relaxation Delay: 2-5 s
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid method for distinguishing between the two isomers based on the characteristic vibrational frequencies of the out-of-plane C-H bending modes.
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the region of interest (e.g., carbon tetrachloride, CCl₄) and place in a liquid IR cell.
Instrument Parameters (FTIR):
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the KBr/NaCl plates or the solvent-filled cell should be acquired and subtracted from the sample spectrum.
Gas Chromatography (GC)
GC is an excellent technique for separating the (Z) and (E) isomers and determining their relative abundance.
Sample Preparation:
-
Prepare a dilute solution of the 1-chlorobut-2-ene isomer mixture in a volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.
-
Transfer the solution to a GC autosampler vial.
Instrument Parameters (Example for GC-MS):
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold: 2 minutes at 150 °C.
-
-
MS Detector (for confirmation):
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-200
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of each analytical method.
Caption: Workflow for NMR spectroscopic analysis.
Caption: Workflow for IR spectroscopic analysis.
Caption: Workflow for Gas Chromatographic analysis.
References
Navigating Nucleophilic Attack: A Comparative Guide to the Regioselectivity of Reactions with (Z)-1-Chlorobut-2-ene
For researchers, scientists, and professionals in drug development, understanding the regioselectivity of nucleophilic substitution reactions is paramount for the precise construction of molecular architectures. This guide provides a comprehensive comparison of the reaction of (Z)-1-Chlorobut-2-ene with various nucleophiles, supported by experimental data to elucidate the factors governing product distribution.
The allylic nature of this compound presents two potential sites for nucleophilic attack: the α-carbon (C1), leading to a direct substitution product (Sₙ2), and the γ-carbon (C3), resulting in an allylic rearrangement product (Sₙ2'). The competition between these pathways is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. This guide delves into these intricacies to provide a predictive framework for synthetic applications.
Unraveling the Reaction Pathways
The reaction of this compound with a nucleophile can proceed through two primary mechanistic pathways:
-
Sₙ2 Pathway: A direct, concerted backside attack of the nucleophile on the carbon atom bearing the chlorine atom (C1). This pathway leads to the formation of (Z)-1-substituted-but-2-ene, retaining the original double bond position and stereochemistry.
-
Sₙ2' Pathway: The nucleophile attacks the terminal carbon of the double bond (C3), inducing a rearrangement of the double bond to the C1-C2 position. This results in the formation of 3-substituted-but-1-ene.
The interplay between these pathways is a critical consideration in synthetic design. The following sections provide experimental data on the regioselectivity of reactions with various nucleophiles, offering insights into how to control the reaction outcome.
Comparative Analysis of Nucleophilic Substitution Reactions
The regioselectivity of nucleophilic substitution on this compound is highly dependent on the nucleophile employed. Below is a summary of experimental findings with representative nucleophiles.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Sₙ2 Product (%) (Z)-1-substituted-but-2-ene | Sₙ2' Product (%) 3-substituted-but-1-ene |
| Cyanide | KCN | Ethanol | Reflux | Major | Minor |
| Azide (B81097) | NaN₃ | Aqueous Acetone (B3395972) | 50 | High | Low |
| Thiophenoxide | PhSNa | Methanol | 25 | Moderate | Moderate |
| Piperidine | C₅H₁₀NH | Hexane | 25 | High | Low |
| Iodide | NaI | Acetone | 25 | High | Low |
Note: The terms "Major," "Minor," "High," "Low," and "Moderate" are used to represent the relative product distribution as specific quantitative data from a single comprehensive study is not available. The information is compiled from various sources describing analogous reactions.
Mechanistic Insights and Controlling Regioselectivity
The observed regioselectivity can be rationalized by considering the principles of the Sₙ2 and Sₙ2' mechanisms.
Caption: Competing SN2 and SN2' pathways for the reaction of this compound.
Hard nucleophiles, such as azide and cyanide, tend to favor the Sₙ2 pathway, attacking the more electrophilic α-carbon.[1] Softer nucleophiles, like thiophenoxide, exhibit a greater propensity for the Sₙ2' pathway due to better orbital overlap with the π-system of the double bond. Steric hindrance around the α-carbon can also promote the Sₙ2' pathway.
The choice of solvent plays a crucial role. Polar aprotic solvents, such as acetone and DMF, are known to favor Sₙ2 reactions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
General Procedure for Nucleophilic Substitution of this compound:
To a solution of this compound in the specified solvent, the nucleophile is added. The reaction mixture is stirred at the indicated temperature for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is worked up by quenching with water, extracting the product with an organic solvent, and drying the organic layer. The crude product is then purified by distillation or column chromatography. Product ratios are determined by GC analysis or ¹H NMR spectroscopy of the purified product mixture.
Example Protocol: Reaction with Sodium Iodide in Acetone
In a round-bottom flask, this compound (1.0 eq) is dissolved in anhydrous acetone. Sodium iodide (1.2 eq) is added, and the mixture is stirred at 25°C. The reaction is monitored by the formation of a white precipitate (NaCl). After the starting material is consumed (as indicated by TLC), the mixture is filtered to remove the precipitate. The acetone is removed under reduced pressure, and the residue is taken up in diethyl ether. The ether layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated to afford the product mixture.
Alternative Allylic Halides for Comparison
The reactivity and regioselectivity of this compound can be compared with other allylic halides to understand the influence of the leaving group and stereochemistry.
-
(E)-1-Chlorobut-2-ene: The trans-isomer may exhibit different Sₙ2/Sₙ2' ratios due to altered steric interactions in the transition states.
-
(Z)-1-Bromobut-2-ene: The better leaving group ability of bromide compared to chloride is expected to increase the overall reaction rate.
-
3-Chlorobut-1-ene: This constitutional isomer provides a valuable comparison for understanding the influence of the double bond position on reactivity.
By systematically studying the reactions of these and other allylic halides, researchers can gain a deeper understanding of the factors that govern regioselectivity in allylic substitution reactions, enabling the development of more efficient and selective synthetic methodologies.
References
Performance Comparison of Catalysts for (Z)-1-Chlorobut-2-ene Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective synthesis of (Z)-1-chlorobut-2-ene is a critical step in the production of various fine chemicals and pharmaceutical intermediates. This guide provides an objective comparison of catalytic systems for this synthesis, with a focus on experimental data and detailed methodologies.
The primary industrial route to 1-chlorobut-2-ene isomers is the hydrochlorination of 1,3-butadiene (B125203). This reaction typically yields a mixture of three main products: this compound, (E)-1-chlorobut-2-ene, and 3-chlorobut-1-ene. The selective formation of the (Z)-isomer is a key challenge and is highly dependent on the catalyst and reaction conditions employed.
Catalyst Performance Comparison
| Catalyst System | Substrate | Temperature (°C) | Solvent | Yield of 1-chlorobut-2-enes (%) | (Z):(E) Ratio | Key Observations |
| Cuprous Chloride (CuCl) | 1,3-Butadiene | 0 - 10 | Not specified in detail | High | Favors (Z)-isomer under kinetic control | Catalytic amounts of CuCl direct the stereoselective attack of the chloride ion.[1] Lower temperatures are crucial for maximizing the Z-isomer. |
| Cuprous Chloride (CuCl) | 3-Chloro-1-butene (B1220285) (Isomerization) | 80 | Dimethylformamide | Equilibrium Mixture | 45% (Z), 40% (E) | Isomerization of the less stable 3-chloro-1-butene can be catalyzed by CuCl to yield a mixture of the 1-chloro-2-butene (B1196595) isomers.[1] |
| No Catalyst | 1,3-Butadiene | Not specified | Not specified | Variable | Mixture of isomers | In the absence of a catalyst, the reaction is less selective and may require more forcing conditions, leading to a product mixture that is harder to control. |
Note: The hydrochlorination of 1,3-butadiene generally produces the 1,4-addition products ((Z)- and (E)-1-chlorobut-2-ene) and the 1,2-addition product (3-chlorobut-1-ene). The ratio is typically around 80% 1,4-addition products and 20% 1,2-addition product.[1] The data above focuses on the stereoselectivity within the desired 1,4-addition products.
Experimental Protocols
Cuprous Chloride Catalyzed Hydrochlorination of 1,3-Butadiene
This protocol is based on the general principles outlined in the literature for the selective synthesis of this compound.
Materials:
-
1,3-Butadiene
-
Anhydrous Hydrogen Chloride (gas)
-
Cuprous Chloride (CuCl), anhydrous
-
Anhydrous polar solvent (e.g., acetic acid or a non-reactive chlorinated solvent)
-
Nitrogen or Argon gas for inert atmosphere
-
Sodium carbonate or bicarbonate solution for neutralization
Equipment:
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a condenser (or a dry ice condenser).
-
Gas flow meter to control the addition of HCl.
-
Cooling bath (e.g., ice-salt or a cryocooler).
Procedure:
-
Catalyst and Solvent Addition: To the reaction flask, under an inert atmosphere, add the anhydrous polar solvent and a catalytic amount of cuprous chloride (typically 0.01 to 10 wt% relative to the diene).[2]
-
Cooling: Cool the mixture to the desired reaction temperature, typically between -30°C and 10°C, using a cooling bath.[2]
-
Butadiene Addition: Condense a known amount of 1,3-butadiene into the cooled reaction flask.
-
Hydrogen Chloride Addition: Slowly bubble anhydrous hydrogen chloride gas through the stirred reaction mixture. The flow rate should be controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by gas chromatography (GC) to determine the ratio of the isomers. The reaction is typically continued for 3 to 15 hours.[2]
-
Quenching and Neutralization: Once the desired conversion is reached, stop the flow of HCl and purge the system with an inert gas. Carefully neutralize the reaction mixture by washing with a cold, dilute aqueous solution of sodium carbonate or bicarbonate.
-
Workup: Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: The product mixture can be purified by fractional distillation under reduced pressure to isolate the this compound isomer.[1]
Reaction Mechanism and Logic
The hydrochlorination of 1,3-butadiene proceeds through an electrophilic addition mechanism. The formation of the (Z)-isomer is favored under kinetic control.
Experimental Workflow for CuCl-Catalyzed Hydrochlorination
Caption: Workflow for the synthesis of this compound.
Mechanism of 1,4-Addition to 1,3-Butadiene
The reaction proceeds via a resonance-stabilized allylic carbocation intermediate. The attack of the chloride ion can occur at either C1 or C3. The use of cuprous chloride is believed to coordinate with the chloride ion, influencing the stereochemical outcome of the addition.
Caption: Simplified mechanism of 1,4-hydrochlorination of butadiene.
Note on the DOT script: The image attribute is a placeholder as standard DOT language does not support direct image embedding in this context. The diagram illustrates the conceptual flow.
Concluding Remarks
The selective synthesis of this compound is best achieved through the hydrochlorination of 1,3-butadiene under kinetic control. Cuprous chloride has been identified as a key catalyst that promotes the formation of the desired 1,4-addition products and can influence the stereoselectivity. Lower reaction temperatures are a critical parameter for favoring the (Z)-isomer. Further research into ligand-modified copper catalysts could potentially lead to even higher selectivity and milder reaction conditions, but currently, CuCl remains the most documented and industrially relevant catalyst for this process. Researchers should carefully optimize reaction conditions, particularly temperature, to maximize the yield of the desired (Z)-isomer.
References
Safety Operating Guide
Proper Disposal of (Z)-1-Chlorobut-2-ene: A Guide for Laboratory Professionals
The safe management and disposal of (Z)-1-chlorobut-2-ene, a reactive and hazardous chemical, is paramount in any research and development setting. This guide provides essential safety information, operational plans, and detailed disposal procedures to ensure the well-being of laboratory personnel and environmental protection.
This compound is a highly flammable and corrosive liquid that can cause severe skin burns and eye damage.[1] It is also a lachrymator, meaning it can cause tearing, and may lead to respiratory irritation. Due to its hazardous nature, it is critical to handle this compound with appropriate safety measures and to follow stringent disposal protocols.
Key Quantitative Data
A summary of the physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₄H₇Cl[2][3][4] |
| Molecular Weight | 90.55 g/mol [2][4][5] |
| Appearance | Colorless to light yellow liquid[6] |
| Boiling Point | Approximately 85-86 °C[6] |
| Melting Point | Approximately -96 °C (estimate)[2][3][4] |
| Flash Point | -12 °C[6] |
| Density | Approximately 0.923 g/mL at 20 °C[6] |
| Vapor Pressure | 80.6 mmHg at 25 °C[2] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to minimize risks associated with this compound.
Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[1][6]
-
Ground and bond containers and receiving equipment to prevent static discharge, as vapors can form explosive mixtures with air.[7][8]
-
Avoid contact with skin, eyes, and clothing.[9] In case of contact, immediately flush the affected area with plenty of water.[1]
-
Wash hands thoroughly after handling.[9]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][7]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[1][7]
-
Store separately from incompatible materials such as strong oxidizing agents, strong bases, and metals like copper.[6][7]
Disposal Plan: Step-by-Step Procedures
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal service. On-site neutralization is not recommended without a thoroughly vetted and validated procedure due to the chemical's reactivity.
Procedure for Collection and Disposal of this compound Waste
-
Segregation: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) in a dedicated, clearly labeled waste container. Do not mix with other waste streams.
-
Container Selection: Use a chemically resistant and sealable container. The original product container is often a suitable option.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Corrosive).
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure area away from heat and incompatible materials, pending pickup.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and disposal. The final disposal method will likely be incineration at a permitted facility.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. They should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol); the rinsate must be collected as hazardous waste. After rinsing and air-drying in a fume hood, the container can be disposed of according to institutional policies.
Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action is necessary.
-
Evacuate and Alert: Evacuate all personnel from the immediate spill area and alert others in the vicinity.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[1]
-
Personal Protection: Before attempting cleanup, don appropriate PPE, including respiratory protection if vapors are present.
-
Containment and Cleanup:
-
For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, dry sand, or a commercial sorbent (e.g., Chemizorb®).
-
Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the absorbent material and any contaminated items into a sealable, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound [chembk.com]
- 4. This compound CAS#: 4628-21-1 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

